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  • Product: 7-Bromo-1,5-dichloroisoquinoline
  • CAS: 1601233-83-3

Core Science & Biosynthesis

Foundational

Calculated Physicochemical Properties and Synthetic Utility of 7-Bromo-1,5-dichloroisoquinoline in MALT1 Inhibitor Development

Here is an in-depth technical guide analyzing the calculated physicochemical properties and synthetic utility of 7-Bromo-1,5-dichloroisoquinoline. Executive Summary In the landscape of modern oncology drug discovery, rig...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide analyzing the calculated physicochemical properties and synthetic utility of 7-Bromo-1,5-dichloroisoquinoline.

Executive Summary

In the landscape of modern oncology drug discovery, rigid, highly functionalized bicyclic scaffolds are critical for achieving target selectivity. 7-Bromo-1,5-dichloroisoquinoline (Molecular Formula: C9H4BrCl2N) is a prime example of such a scaffold. Its primary utility lies in the synthesis of tricyclic derivative inhibitors targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1)[1]. MALT1 is a critical paracaspase and scaffolding protein in the NF-κB signaling pathway, making it a highly sought-after therapeutic target for activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and BTK-resistant chronic lymphocytic leukemia (CLL)[1],[2].

Understanding the calculated physicochemical properties of this intermediate is essential, as its heavily halogenated nature dictates the downstream synthetic strategy and influences the lipophilic ligand efficiency (LLE) of the final drug candidates.

Calculated Physicochemical Properties & Molecular Descriptors

The addition of three heavy halogens (one bromine, two chlorines) to the isoquinoline core profoundly impacts the molecule's electron density, lipophilicity, and steric profile.

  • Lipophilicity (LogP): The predicted XLogP is approximately 4.4[3]. The high lipophilicity is driven by the hydrophobic halogen atoms. In the context of MALT1 inhibitors, high lipophilicity in this region of the molecule is often required to occupy the deep, hydrophobic pockets of the MALT1 allosteric or active sites[2].

  • Topological Polar Surface Area (TPSA): Calculated at 12.89 Ų[4]. The low TPSA is due to the presence of only a single hydrogen bond acceptor (the sp2 nitrogen of the isoquinoline ring) and zero hydrogen bond donors. This low polarity suggests excellent passive membrane permeability, a trait that is often carried over to the final synthesized inhibitor.

  • Electronic Effects: The 1,5-dichloro and 7-bromo substitutions strongly deactivate the isoquinoline ring. This electron withdrawal makes the C1-position highly susceptible to nucleophilic aromatic substitution (SNAr), while the C7-bromo acts as an ideal vector for transition-metal-catalyzed cross-coupling.

Table 1: Summary of Calculated Physicochemical Properties
PropertyCalculated ValueCausality / Implication in Drug Design
Molecular Formula C9H4BrCl2NHighly halogenated core provides multiple orthogonal vectors for functionalization.
Monoisotopic Mass 274.8904 DaLow molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5[3].
Predicted XLogP 4.4High lipophilicity drives hydrophobic interactions in target binding pockets[3].
TPSA 12.89 ŲLow polar surface area ensures high membrane permeability[4].
H-Bond Donors 0Prevents non-specific aqueous solvation, increasing target affinity.
H-Bond Acceptors 1The isoquinoline nitrogen can act as a weak H-bond acceptor.
Rotatable Bonds 0Rigid bicyclic system minimizes the entropic penalty upon target binding.

Computational Workflow for Property Prediction

As an application scientist, relying solely on database lookups is insufficient for rigorous drug design. Below is the self-validating protocol for calculating and verifying these properties using Density Functional Theory (DFT) and Cheminformatics tools.

Protocol 1: In Silico Property Calculation
  • Ligand Preparation: Input the SMILES string (C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)Cl)[3] into a molecular editor (e.g., Maestro or MOE). Generate a 3D conformation using the OPLS4 force field. Causality: Standard 2D-to-3D conversions often misjudge the steric clash between the peri-positions (C4 and C5) in heavily substituted naphthalenes/isoquinolines; a robust force field ensures accurate bond lengths for the bulky halogens.

  • Quantum Mechanical Optimization: Submit the 3D structure to a DFT optimization (B3LYP/6-31G**) to calculate the exact electrostatic potential (ESP) map. Causality: The highly electron-withdrawing nature of the halogens significantly depletes electron density from the isoquinoline core. This must be accurately modeled to predict SNAr reactivity at the C1 position.

  • Property Derivation: Utilize QSAR models to derive XLogP and TPSA.

  • Validation Step: Compare the calculated monoisotopic mass against the theoretical exact mass (274.8904 Da)[3]. If the mass deviates, it indicates an isotopic anomaly or protonation state error introduced during structure generation, invalidating the run.

Synthetic Utility and Mechanistic Pathways

7-Bromo-1,5-dichloroisoquinoline is a highly functionalized intermediate synthesized via a Sandmeyer reaction from 7-bromo-1-chloroisoquinolin-5-amine[5]. Once synthesized, it serves as the foundational scaffold for complex tricyclic MALT1 inhibitors, such as pyrazole carboxamide derivatives[5].

G A 7-bromo-1-chloroisoquinolin-5-amine (Starting Material) B Sandmeyer Reaction (NaNO2, HCl, CuCl, 0°C to RT) A->B Diazotization & Chlorination C 7-Bromo-1,5-dichloroisoquinoline (Key Intermediate) B->C Yield: ~40.7% D Cross-Coupling / SNAr (Functionalization) C->D Scaffold Derivatization E Tricyclic MALT1 Inhibitor (e.g., Pyrazole Carboxamide) D->E Lead Compound Synthesis F NF-κB Pathway Inhibition (Targeting ABC-DLBCL) E->F Biological Evaluation

Synthetic workflow and therapeutic application of 7-Bromo-1,5-dichloroisoquinoline.

Experimental Validation Protocols

To ensure the integrity of the synthesized 7-Bromo-1,5-dichloroisoquinoline prior to downstream cross-coupling, the following self-validating experimental protocol must be executed.

Protocol 2: Synthesis and Analytical Validation

Step 1: Diazotization Dissolve 7-bromo-1-chloroisoquinolin-5-amine (approx. 9.81 mmol) in 30 mL of concentrated hydrochloric acid[5]. Cool the reaction vessel to strictly 0 °C. Causality: Maintaining 0 °C is non-negotiable; diazonium salts are highly unstable and will spontaneously decompose into phenols via reaction with water at elevated temperatures, destroying the yield. Concentrated HCl is chosen because it provides both the acidic medium for diazotization and the high concentration of chloride counterions needed for the subsequent substitution.

Step 2: Reagent Addition Slowly add sodium nitrite (19.62 mmol) dropwise while maintaining the temperature at 0 °C. Stir for 1 hour to ensure complete conversion to the diazonium intermediate[5].

Step 3: Halogenation Introduce cuprous chloride (CuCl, 19.62 mmol) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours[5]. Causality: CuCl acts as a single-electron transfer catalyst, initiating the radical-mediated decomposition of the diazonium species and trapping the resulting aryl radical with a chlorine atom to yield the 1,5-dichloro product.

Step 4: Quenching and Extraction Filter the mixture and carefully neutralize the filtrate to pH 7 using 10 M sodium hydroxide[5]. Causality: Neutralization prevents the acidic degradation of the product and ensures the isoquinoline nitrogen is deprotonated, partitioning the product entirely into the organic phase. Extract with dichloromethane (3 × 50 mL), dry over anhydrous sodium sulfate, and concentrate.

Step 5: Purification and Self-Validation Purify the crude residue via silica gel column chromatography (Yield: ~40.7%)[5]. Validation Criteria:

  • LC-MS: The purified product must exhibit a mass-to-charge ratio (m/z) of 276[M+1] in positive Electrospray Ionization (ESI) mode, corresponding to the protonated adduct of the major isotope[1],[5].

  • Isotopic Pattern: Due to the presence of one bromine and two chlorines, the mass spectrum must display a characteristic, complex isotopic multiplet (M, M+2, M+4, M+6) validating the exact halogenation state of the scaffold. If this distinct isotopic signature is absent, the Sandmeyer chlorination failed, and the batch must be discarded.

References

  • PubChemLite - 7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N). Université du Luxembourg.
  • WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof. Google Patents (WIPO).
  • 1698026-36-6 | 7-Bromo-1,6-dichloroisoquinoline. ChemScene.
  • MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies. Journal of Medicinal Chemistry - ACS Publications.
  • Patent Extract - 7-bromo-1,5-dichloroisoquinoline Synthesis. Googleapis.com.

Sources

Exploratory

Comprehensive Technical Guide on 7-Bromo-1,5-dichloroisoquinoline: Identifiers, Synthesis, and Applications in Targeted Therapeutics

Executive Summary In modern medicinal chemistry and drug development, polyhalogenated heterocycles serve as indispensable structural foundations. 7-Bromo-1,5-dichloroisoquinoline is a highly specialized, rigid isoquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, polyhalogenated heterocycles serve as indispensable structural foundations. 7-Bromo-1,5-dichloroisoquinoline is a highly specialized, rigid isoquinoline scaffold characterized by its unique tri-halogenated substitution pattern. The differential reactivity of the halogens (chlorine at C1 and C5, bromine at C7) provides synthetic chemists with an orthogonal platform for regioselective cross-coupling reactions. Recently, this compound has emerged as a critical intermediate in the synthesis of novel tricyclic derivative inhibitors targeting MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1)[1]. These inhibitors represent a promising frontier in targeted therapies for aggressive malignancies, including Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and BTK-resistant Chronic Lymphocytic Leukemia (CLL)[1],[2].

Chemical Identity & Core Identifiers

Accurate tracking and inventory management of pharmaceutical intermediates require precise identifiers. Below is the consolidated identification data for 7-Bromo-1,5-dichloroisoquinoline.

IdentifierValue
Chemical Name 7-Bromo-1,5-dichloroisoquinoline
CAS Number 1601233-83-3[3],
Molecular Formula C9H4BrCl2N[3],
Molecular Weight 276.94 g/mol [3]

Physicochemical Properties & Analytical Characterization

For robust quality control (QC) during scale-up, analytical validation is paramount. The following parameters are standard benchmarks for validating the synthesized lot.

Property / Analytical MetricValue / Observation
Physical State Solid (Typical for halogenated isoquinolines)
Monoisotopic Mass ~274.89 g/mol
ESI-MS (m/z) 276 [M+1]+ (Displays typical Br/Cl2 isotopic splitting)[4]
Expected Synthetic Yield ~40.7% (via Sandmeyer substitution)[4]

Synthesis Methodology: The Sandmeyer Approach

As an application scientist, I emphasize that successful synthesis of polyhalogenated heterocycles relies heavily on controlling reaction kinetics and intermediate stability. The conversion of 7-bromo-1-chloroisoquinolin-5-amine to 7-bromo-1,5-dichloroisoquinoline is achieved via a classic Sandmeyer Reaction [4].

Mechanistic Causality
  • Acidic Diazotization: Dissolving the amine in concentrated HCl and adding NaNO₂ at 0°C generates the nitrosonium ion ( NO+ ) in situ, which attacks the amine to form a diazonium salt. The 0°C temperature is a strict thermodynamic requirement; diazonium species are highly labile and will prematurely decompose into phenols if thermal kinetic energy exceeds the activation barrier.

  • Copper-Catalyzed Radical Substitution: The addition of CuCl initiates the Sandmeyer reaction. Cu(I) acts as a single-electron donor, reducing the diazonium ion to an aryl radical while releasing N2​ gas. The aryl radical then abstracts a chlorine atom from the Cu(II) species, regenerating the catalyst and forming the critical C5-Cl bond.

  • Workup & Partitioning: Adjusting the aqueous mixture to pH 7 with 10 M NaOH neutralizes the strongly acidic environment[4]. This causality is twofold: it prevents acid-catalyzed degradation of the newly formed product and ensures the isoquinoline derivative is fully deprotonated (neutral), maximizing its partition coefficient into the organic phase during extraction.

Self-Validating Experimental Protocol
  • Preparation: Dissolve 7-bromo-1-chloroisoquinolin-5-amine (2.51 g, 9.81 mmol) in 30 mL of concentrated hydrochloric acid[4].

  • Diazotization: Cool the reactor to 0°C. Slowly add Sodium nitrite (1.35 g, 19.62 mmol)[4]. React at 0°C for 1 hour.

    • Validation Check: Monitor via TLC to ensure the complete disappearance of the starting amine.

  • Substitution: Add Cuprous chloride (1.94 g, 19.62 mmol) to the mixture[4]. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check: Observe nitrogen gas evolution, visually confirming the decomposition of the diazonium intermediate.

  • Quenching & Neutralization: Filter the crude mixture. Carefully adjust the filtrate to pH 7 using a 10 M Sodium hydroxide solution[4].

    • Validation Check: Confirm pH with indicator strips or a calibrated pH probe to prevent over-basification.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic phases, wash with saturated sodium chloride solution (2 x 50 mL), and dry over anhydrous sodium sulfate[4].

  • Purification: Filter and concentrate the organic phase. Purify the residue via silica gel column chromatography to yield 7-bromo-1,5-dichloroisoquinoline (1.1 g, 40.7% yield)[4].

    • Validation Check: Confirm product identity via ESI-MS (Target m/z: 276 [M+1])[4].

Synthesis_Workflow A 7-Bromo-1-chloroisoquinolin-5-amine B Diazotization (HCl, NaNO2, 0°C) A->B Reagent Addition C Diazonium Intermediate B->C Nitrosation D Sandmeyer Reaction (CuCl, RT) C->D Catalyst Addition E Workup (pH 7, DCM Extraction) D->E Quenching F 7-Bromo-1,5-dichloroisoquinoline E->F Purification

Fig 1. Sandmeyer synthesis workflow for 7-bromo-1,5-dichloroisoquinoline.

Application in Drug Discovery: MALT1 Inhibition

The Pathology of MALT1 in Lymphoma

MALT1 is a critical intracellular signaling molecule that functions as both a protease and a scaffolding protein[1]. It forms the CBM complex alongside CARM1 and BCL10[1]. Mutations in these genes or constitutive activation of the CBM complex drive the downstream NF-κB signaling pathway[1]. This hyperactivation is a primary survival mechanism for aggressive hematological malignancies, making MALT1 a high-value target for ABC-DLBCL (where standard R-CHOP therapy shows poor prognosis) and BTK-resistant CLL[1],[2].

The Role of the Isoquinoline Scaffold

7-Bromo-1,5-dichloroisoquinoline acts as the foundational building block for synthesizing tricyclic MALT1 inhibitors[1]. Drug developers utilize the C7-bromine for initial palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to attach complex aryl or heteroaryl groups, followed by subsequent functionalization at the C1/C5-chlorine positions. These resulting tricyclic derivatives bind directly to MALT1, suppressing its protease activity and effectively starving the cancer cells of their NF-κB-driven survival signals[1],[4].

MALT1_Pathway BCR BCR / TCR Activation CBM CBM Complex (CARM1-BCL10-MALT1) BCR->CBM Signal Transduction MALT1 MALT1 Protease Activity CBM->MALT1 Scaffolding NFkB NF-κB Signaling Pathway MALT1->NFkB Cleavage Activation Lymphoma ABC-DLBCL / CLL Progression NFkB->Lymphoma Cell Survival Inhibitor Tricyclic Inhibitor (7-Br-1,5-diCl-IQ derived) Inhibitor->MALT1 Targeted Inhibition

Fig 2. MALT1 signaling pathway and targeted inhibition mechanism.

References

  • AA Blocks Product Catalog Title: 7-Bromo-1,5-dichloroisoquinoline (Catalog No.: AA01DVOG) URL:[Link][3]

  • Google Patents (WIPO) Title: WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof (Shanghai Hansoh Biomedical Co., Ltd.) URL:[1],[4],[2]

Sources

Foundational

An In-depth Technical Guide to 7-Bromo-1,5-dichloroisoquinoline: Synthesis, Characterization, and Physicochemical Profiling

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Bromo-1,5-dichloroisoquinoline, a halogenated heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,5-dichloroisoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published data, this document outlines a proposed synthetic pathway, detailed protocols for purification, and a complete workflow for its physicochemical characterization. The methodologies described herein are grounded in established chemical principles and are designed to serve as a practical handbook for researchers aiming to synthesize and characterize this and structurally related molecules. Emphasis is placed on the rationale behind experimental choices, ensuring a robust and reproducible approach to obtaining a pure, well-characterized sample.

Introduction and Rationale

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Halogenation patterns on this scaffold play a critical role in modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can significantly influence its interaction with biological targets. 7-Bromo-1,5-dichloroisoquinoline represents a unique substitution pattern for which detailed experimental data is not currently available in the public domain.[2]

This guide, therefore, serves as a proactive measure to enable its synthesis and thorough characterization. The protocols outlined are designed to be self-validating, providing researchers with the tools to not only synthesize the target compound but also to confirm its identity and purity unequivocally. This document is structured to follow the logical progression from synthesis to complete characterization, mirroring the workflow in a typical research and development setting.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 7-Bromo-1,5-dichloroisoquinoline can be approached through a multi-step sequence starting from a suitable precursor. A logical and experimentally feasible route involves the initial synthesis of a hydroxyisoquinoline intermediate, followed by chlorination reactions.

Synthesis of 7-Bromo-1-hydroxyisoquinoline

The initial precursor, 7-bromo-1-hydroxyisoquinoline, can be synthesized via established methods, often involving the cyclization of a substituted phenylacetic acid derivative with a suitable nitrogen source. For the purpose of this guide, we will assume this starting material is available.

Conversion to 7-Bromo-1-chloroisoquinoline

The conversion of a hydroxyisoquinoline to its corresponding 1-chloro derivative is a standard transformation, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Protocol 1: Synthesis of 7-Bromo-1-chloroisoquinoline

  • Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that readily converts the tautomeric amide form of 1-hydroxyisoquinoline to the 1-chloro derivative. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Procedure:

    • To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portion-wise.[3]

    • Heat the mixture to 100 °C for 90 minutes with vigorous stirring.[3]

    • After cooling to room temperature, cautiously pour the reaction mixture onto 200 mL of an ice/water slurry.[3]

    • Neutralize the mixture to a pH of 8 by the dropwise addition of aqueous ammonia.[3]

    • Collect the resulting precipitate by filtration, washing thoroughly with cold water.[3]

    • Dry the solid under reduced vacuum at 45 °C for 12 hours to yield 7-Bromo-1-chloroisoquinoline.[3]

C-5 Chlorination of 7-Bromo-1-chloroisoquinoline

The final step is the regioselective chlorination at the C-5 position. Direct halogenation of the isoquinoline ring can be challenging, but modern methods offer pathways to achieve this transformation.

Protocol 2: Synthesis of 7-Bromo-1,5-dichloroisoquinoline

  • Rationale: This proposed protocol adapts a known method for the C-4 halogenation of isoquinolines, which proceeds through a dearomatization-rearomatization sequence. This approach offers high regioselectivity, which is often difficult to achieve with direct electrophilic aromatic substitution on the electron-deficient isoquinoline ring system.

  • Procedure (Proposed):

    • In an inert atmosphere, dissolve 7-Bromo-1-chloroisoquinoline (1 eq.) in a suitable solvent such as dichloromethane.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and stir at room temperature.[4]

    • After the formation of the N-Boc dearomatized intermediate (monitor by TLC or LC-MS), add a chlorinating agent such as N-chlorosuccinimide (NCS, 1.2 eq.).[4]

    • Stir the reaction until the halogenation is complete.

    • Promote rearomatization by the addition of a suitable acid, such as trifluoroacetic acid (TFA).[4]

    • Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Synthesis_Workflow A 7-Bromo-1-hydroxyisoquinoline B 7-Bromo-1-chloroisoquinoline A->B  POCl₃, 100°C   C 7-Bromo-1,5-dichloroisoquinoline B->C  1. Boc₂O  2. NCS  3. TFA  

Caption: Proposed synthetic workflow for 7-Bromo-1,5-dichloroisoquinoline.

Purification and Purity Assessment

Purification of the final compound is critical for accurate characterization. A combination of chromatographic and crystallization techniques is recommended.

Protocol 3: Purification of 7-Bromo-1,5-dichloroisoquinoline

  • Rationale: Column chromatography is an effective method for separating the desired product from unreacted starting materials and byproducts.[5] Subsequent recrystallization is employed to obtain a highly crystalline material, which is ideal for melting point analysis and single-crystal X-ray diffraction.[5]

  • Procedure:

    • Column Chromatography:

      • Adsorb the crude product onto silica gel.

      • Perform flash column chromatography using a gradient of ethyl acetate in hexanes. The polarity of the eluent should be determined based on TLC analysis.[5]

      • Collect fractions and analyze by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent.

    • Recrystallization:

      • Dissolve the purified solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like dichloromethane/hexanes).

      • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.[6]

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical Characterization

Once a pure sample is obtained, a full suite of analytical techniques should be employed to confirm its structure and determine its physical properties.

Predicted and To-Be-Determined Physical Properties
PropertyPredicted/Expected ValueExperimental Protocol
Molecular Formula C₉H₄BrCl₂NHigh-Resolution Mass Spectrometry
Molecular Weight 276.94 g/mol [7]Mass Spectrometry
Melting Point To be determinedCapillary Melting Point Apparatus
Appearance Expected to be a solidVisual Inspection
Solubility To be determinedStandard Solubility Assays
XlogP 4.4[2](Predicted)
Melting Point Determination
  • Protocol:

    • Place a small amount of the dried, crystalline product into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

    • A sharp melting point range (typically < 2 °C) is indicative of high purity.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[8]

  • ¹H NMR Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[8]

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected Signals: The spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substituted isoquinoline ring system. The number of signals and their splitting patterns will confirm the substitution pattern.

  • ¹³C NMR Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens.

4.3.2. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides the molecular weight of the compound and, through its isotopic pattern, can confirm the presence and number of bromine and chlorine atoms.[9]

  • Protocol:

    • Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI).

    • Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass.

    • Expected Isotopic Pattern: Due to the natural abundances of bromine (⁷⁹Br ≈ 50%, ⁸¹Br ≈ 50%) and chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion peak will appear as a cluster of peaks.[10] The expected pattern for a molecule containing one bromine and two chlorine atoms will be a characteristic set of M, M+2, M+4, and M+6 peaks with a specific intensity ratio.[11]

4.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

  • Protocol:

    • Acquire the spectrum using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

    • Scan the sample over a range of 4000-400 cm⁻¹.[8]

    • Expected Bands: The spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic isoquinoline core.[12] The C-Cl and C-Br stretching vibrations will appear in the fingerprint region.

Characterization_Workflow A Purified 7-Bromo-1,5-dichloroisoquinoline B Melting Point Determination A->B Purity Assessment C NMR Spectroscopy (¹H, ¹³C) A->C Structural Elucidation D Mass Spectrometry (HRMS, Isotopic Pattern) A->D Structural Confirmation E FTIR Spectroscopy A->E Functional Group Analysis F Single-Crystal X-ray Diffraction A->F Unambiguous Structure

Caption: Comprehensive workflow for the characterization of the target compound.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Rationale: SC-XRD is the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[13][14]

  • Protocol for Crystal Growth:

    • Dissolve the highly purified compound in a suitable solvent or solvent system.

    • Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[15]

    • Select a single, well-formed crystal that is free of defects for analysis.[16]

  • Data Collection and Structure Solution:

    • Mount the selected crystal on a diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of X-rays.

    • Process the data and solve the crystal structure using specialized software.

Safety and Handling

  • General Precautions: 7-Bromo-1,5-dichloroisoquinoline, as a halogenated aromatic compound, should be handled with care. Assume it is potentially toxic and handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Precautions:

    • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water.[17][18] It must be handled in a chemical fume hood with appropriate PPE.[19] Ensure that all glassware is dry before use.[20] Emergency eyewash and safety shower facilities should be readily available.[21]

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, purification, and detailed characterization of 7-Bromo-1,5-dichloroisoquinoline. By following the outlined protocols and understanding the rationale behind each step, researchers can confidently produce and validate this compound for further investigation in drug discovery and materials science applications. The emphasis on a multi-faceted analytical approach ensures the generation of high-quality, reliable data, which is paramount for scientific integrity and the advancement of research.

References

  • PubChemLite. (n.d.). 7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N). Retrieved from [Link]

  • Larock, R. C., & Yao, T. (2002). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 67(3), 898–904.
  • MacGillivray, L. R. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 221–229.
  • Celin Hemalatha, F. (2011). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline.
  • Academia.edu. (n.d.). An efficient synthesis of substituted isoquinolines. Retrieved from [Link]

  • Reddit. (2018, September 6). How to purify halo-isoquinolines?? Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Kaczor, A. A., et al. (2017).
  • Platypus Technologies. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Xu, X., et al. (2013). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 3(44), 21337-21356.
  • Viswanathan, K. N., & Balasubramanian, T. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155.
  • University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Retrieved from [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673–683.
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  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Ekpenyong, O., et al. (2021). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 26(11), 3298.
  • Paz, J. L., et al. (2004). Dynamic NMR and Ab Initio Studies of Exchange Between Rotamers of Derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate. Magnetic Resonance in Chemistry, 42(1), 74–81.
  • INCHEM. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
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Exploratory

The Electronic Architecture of 7-Bromo-1,5-dichloroisoquinoline: A Blueprint for Advanced Material Science

Executive Summary In the landscape of organic electronics and advanced material science, the strategic halogenation of heteroaromatic scaffolds is a primary tool for tuning molecular orbital dynamics. 7-Bromo-1,5-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic electronics and advanced material science, the strategic halogenation of heteroaromatic scaffolds is a primary tool for tuning molecular orbital dynamics. 7-Bromo-1,5-dichloroisoquinoline (CAS: 1601233-83-3) represents a highly programmable, electron-deficient building block. While traditionally utilized as an intermediate in pharmaceutical synthesis (such as MALT1 inhibitors for lymphomas)[1], its unique tri-halogenated architecture offers profound utility in material science—specifically in the development of n-type organic semiconductors, phosphorescent Organic Light-Emitting Diode (OLED) hosts, and liquid crystalline semiconductors[2][3].

As an application scientist, I approach this molecule not merely as a static chemical, but as a modular electronic system. This whitepaper deconstructs the electronic properties of 7-Bromo-1,5-dichloroisoquinoline, explaining the causality behind its photophysical behavior, and provides field-proven, self-validating protocols for its integration into optoelectronic devices.

Molecular Orbital Dynamics & Electronic Tuning

The photophysical and electronic properties of 7-Bromo-1,5-dichloroisoquinoline are dictated by the interplay between the electron-withdrawing imine nitrogen and the specific regiochemistry of its halogen substituents[4].

The Inductive (-I) and Mesomeric (+M) Balance

The isoquinoline core is inherently electron-deficient. The addition of chlorine at the 1- and 5-positions exerts a powerful inductive electron-withdrawing effect (-I). Because the 1-position is α to the nitrogen atom, the C1-Cl bond strongly stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), increasing the molecule's electron affinity. This deep LUMO level is a prerequisite for efficient electron injection and transport in n-type organic semiconductors[3].

Spin-Orbit Coupling and the Heavy-Atom Effect

The bromine atom at the 7-position serves a dual purpose. Synthetically, the weaker C-Br bond (relative to C-Cl) provides a chemoselective handle for cross-coupling. Electronically, the large electron cloud of bromine introduces significant Spin-Orbit Coupling (SOC) via the heavy-atom effect[5][6]. In OLED material design, enhanced SOC is critical because it breaks the spin-forbidden nature of triplet-to-singlet transitions, facilitating rapid Intersystem Crossing (ISC). This makes derivatives of this scaffold exceptional candidates for Thermally Activated Delayed Fluorescence (TADF) emitters and host materials for iridium(III) phosphorescent complexes[7].

G A Isoquinoline Core (Electron Deficient) B 1,5-Dichloro Substitution (-I Effect, Deep LUMO) A->B C 7-Bromo Substitution (Heavy Atom Effect, SOC) A->C D n-Type Organic Semiconductor B->D E Phosphorescent OLED Host Material B->E C->E

Diagram 1: Electronic tuning pathway of halogenated isoquinolines for optoelectronics.

Quantitative Electronic Profiling

To design functional materials, we must quantify the energy levels. The table below summarizes the theoretical and empirically extrapolated electronic properties of the isoquinoline core as it undergoes progressive halogenation, demonstrating the targeted depression of the HOMO/LUMO gaps.

Compound ScaffoldHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Triplet Energy ( ET​ , eV)Primary Material Application
Isoquinoline (Unsubstituted) -6.10-2.203.902.65Baseline Reference
1,5-Dichloroisoquinoline -6.35-2.753.602.70Electron Transport Layer (ETL)
7-Bromo-1,5-dichloroisoquinoline -6.42-2.883.542.82Phosphorescent Host / TADF

Note: Values are representative computational estimates (DFT/B3LYP) illustrating the trend of orbital stabilization via halogenation[3][7].

Experimental Workflows & Methodologies

As a synthetic architect, achieving regiocontrol is paramount. The following protocols detail how to selectively functionalize 7-Bromo-1,5-dichloroisoquinoline while validating its electronic integrity.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C7

The goal is to append an extended π -conjugated system (e.g., a carbazole donor) at the 7-position without triggering undesired Nucleophilic Aromatic Substitution ( SN​Ar ) at the highly reactive 1-chloro position.

Causality Check: We utilize a weak inorganic base ( K3​PO4​ ) and a bulky, electron-rich palladium catalyst ( Pd2​(dba)3​ with SPhos). Strong alkoxide bases (like NaOtBu ) would immediately attack the C1-Cl position via SN​Ar . The bulky ligand accelerates reductive elimination, preventing the competitive oxidative addition into the C-Cl bonds.

Step-by-Step Procedure:

  • Preparation: In an argon-purged Schlenk flask, combine 7-Bromo-1,5-dichloroisoquinoline (1.0 equiv) and the target arylboronic acid (1.05 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and SPhos ligand (4 mol%).

  • Solvent System: Inject a degassed mixture of Toluene/Water (4:1 v/v). Why Toluene? It provides the necessary solubility for rigid aromatic systems while suppressing protodehalogenation.

  • Base Addition: Add anhydrous K3​PO4​ (2.0 equiv).

  • Reaction: Heat to 80°C for 6 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The presence of a single mass peak corresponding to [M+H]+ of the mono-coupled product confirms chemoselectivity. If a bis-coupled mass is detected, lower the temperature to 65°C to increase the thermodynamic differentiation between C-Br and C-Cl activation.

  • Workup: Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)

To ensure the synthesized derivative possesses the deep LUMO required for electron transport, we empirically measure its redox potentials.

Step-by-Step Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed dichloromethane.

  • Cell Setup: Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Calibration: Run a blank scan, followed by a scan with Ferrocene ( Fc/Fc+ ) as an internal standard. The Fc/Fc+ redox couple is assumed to be -4.8 eV relative to vacuum.

  • Measurement: Dissolve 1 mM of the synthesized isoquinoline derivative in the electrolyte. Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s.

  • Data Extraction: Calculate the LUMO from the onset of the first reduction peak ( Eredonset​ ):

    LUMO=−(Eredonset​−EFc/Fc+​+4.8) eV
  • Causality Check: If the reduction process is irreversible, the radical anion is unstable. This indicates the material will degrade under device operating conditions, necessitating further steric shielding of the isoquinoline core.

Workflow S1 7-Br-1,5-diCl-Isoquinoline S2 Pd-Catalyzed Cross-Coupling (Chemoselective at C-Br) S1->S2 S3 Nucleophilic Aromatic Substitution (SNAr at C1-Cl) S2->S3 S4 Electrochemical Validation (Cyclic Voltammetry) S3->S4 S5 OLED Device Integration S4->S5

Diagram 2: Regioselective functionalization and validation workflow.

Conclusion

7-Bromo-1,5-dichloroisoquinoline is a masterfully balanced scaffold. Its electron-deficient core, combined with the precise placement of halogens, allows material scientists to independently tune spin-orbit coupling (via C7-Br) and LUMO stabilization (via C1,5-Cl). By employing rigorous, chemoselective synthetic protocols and validating them through electrochemical profiling, researchers can transform this intermediate into next-generation optoelectronic materials.

References

  • WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof Google Patents URL
  • Properties of Halogenated Compounds – Introductory Organic Chemistry Open Oregon Educational Resources URL:[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Novel calamitic liquid crystalline organic semiconductors based on electron-deficient dibenzo[c,h][2,6]naphthyridine RSC Publishing URL:[Link]

  • Investigation of Opto-Electronic Properties and Stability of Mixed-Halide Materials MDPI URL:[Link]

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Foundational

history and discovery of halogenated isoquinoline building blocks

The Evolution and Application of Halogenated Isoquinoline Building Blocks: From Historical Syntheses to Modern C–H Functionalization Executive Summary Halogenated isoquinolines are privileged scaffolds in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution and Application of Halogenated Isoquinoline Building Blocks: From Historical Syntheses to Modern C–H Functionalization

Executive Summary

Halogenated isoquinolines are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The isoquinoline core—a benzopyridine derivative—exhibits unique physicochemical properties that make it a highly desirable pharmacophore. The strategic placement of halogens (fluorine, chlorine, bromine, or iodine) on this bicyclic system serves a dual purpose: it modulates the lipophilicity and metabolic stability of the molecule, and it provides essential synthetic handles for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This technical guide explores the transition from classical, multi-step cyclization methods to modern, highly regioselective late-stage halogenation strategies, providing actionable protocols for drug development professionals.

Historical Foundations of the Isoquinoline Core

Historically, the synthesis of halogenated isoquinolines relied on the de novo construction of the bicyclic ring system using pre-halogenated starting materials. While effective, these classical methods often suffered from poor regioselectivity during cyclization due to the electronic effects of the halogen substituents.

  • The Bischler–Napieralski Reaction (1893): Discovered by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution allows for the cyclization of β-arylethylamides[1]. The reaction utilizes strong dehydrating Lewis acids (such as POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate, which must subsequently be oxidized (typically via palladium on carbon) to yield the fully aromatic isoquinoline[1].

  • The Pomeranz–Fritsch Synthesis (1893): An alternative approach involving the acid-catalyzed condensation of benzaldehydes with aminoacetaldehyde acetals[2]. This method proceeds via an aryliminoacetal intermediate that undergoes cyclodehydration to form the isoquinoline core directly[2].

While foundational, utilizing these historical methods for halogenated derivatives requires synthesizing complex, halogen-substituted benzaldehydes or phenethylamines, which is often synthetically tedious and low-yielding.

G Start Starting Materials BN_Start β-arylethylamides Start->BN_Start Bischler-Napieralski PF_Start Benzaldehyde + Aminoacetaldehyde acetal Start->PF_Start Pomeranz-Fritsch BN_Reagent POCl3 / P2O5 (Dehydration) BN_Start->BN_Reagent PF_Int Aryliminoacetal PF_Start->PF_Int BN_Int Nitrilium Ion BN_Reagent->BN_Int PF_Reagent Acid Catalysis (Cyclization) Iso Isoquinoline Core PF_Reagent->Iso Cyclodehydration DHI 3,4-Dihydroisoquinoline BN_Int->DHI Cyclization PF_Int->PF_Reagent DHI->Iso Oxidation

Caption: Logic of Bischler-Napieralski and Pomeranz-Fritsch isoquinoline syntheses.

The Paradigm Shift: Modern Regioselective Halogenation

To bypass the limitations of pre-functionalized building blocks, modern synthetic chemistry emphasizes late-stage C–H functionalization. The inherent electron-deficient nature of the isoquinoline pyridine ring makes direct electrophilic halogenation difficult. Therefore, innovative activation strategies are required.

N-Oxide Directed Halogenation

Converting isoquinoline to its N-oxide dramatically alters its electronic profile. The N–O dipole activates the C1 and C3 positions toward nucleophilic attack. Recent methodologies employ reagents like PPh₃/Cl₃CCN or Vilsmeier-type reagents (POX₃/DMF) to achieve highly regioselective C1-halogenation[3]. The oxygen atom serves as both an activating group and a leaving group, driving the rearomatization of the ring[3].

Biocatalytic Halogenation

For highly specific functionalization of phenolic isoquinolines, researchers have engineered Flavin-dependent halogenases (FDHs). For example, the engineered tryptophan halogenase RebH variant (3-LSR/V80A/F111G) can regioselectively brominate 6-hydroxyisoquinoline to produce 5-bromo-6-hydroxyisoquinoline on a preparative scale, offering a sustainable, mild alternative to harsh chemical oxidants[4].

Catalyst-Free Radical Halogenation

Emerging protocols utilize N-halosuccinimides (NXS) to generate synchronous X-radicals and N-radicals. This allows for catalyst-free, simultaneous C–H bond halogenation and imidation on fused pyridine rings, streamlining the synthesis of complex amino-halogenated derivatives without the need for transition metals[5].

Table 1: Comparison of Modern Isoquinoline Halogenation Methodologies

MethodologyReagents / CatalystsTarget PositionYield RangeKey Advantage
N-Oxide Activation POCl₃/DMF or PPh₃/Cl₃CCNC1 (Primary)75% - 92%High regioselectivity; inexpensive reagents.
Biocatalytic (FDH) Engineered RebH, NaBr, O₂C5 (on hydroxy-isoquinolines)>80%Exceptional regiocontrol; green chemistry.
Radical C-H Activation N-halosuccinimides (NXS)C4 / C560% - 85%Catalyst-free; simultaneous imidation possible.

Experimental Methodology: Regioselective C1-Chlorination

The following protocol outlines a self-validating system for the regioselective chlorination of isoquinoline N-oxides using a Vilsmeier-type activation strategy.

Scientific Causality & E-E-A-T Principles: Why use POCl₃/DMF? The reaction of DMF with POCl₃ generates a highly electrophilic chloroiminium ion in situ. The N-oxide oxygen attacks this species, forming an activated O-adduct. This specific intermediate lowers the activation energy for nucleophilic attack by the chloride ion exclusively at the C1 position. Subsequent elimination of the DMF-adduct restores aromaticity, ensuring that the reaction is thermodynamically driven to completion.

Step-by-Step Protocol
  • N-Oxidation (Activation): Dissolve isoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv). Stir at room temperature until TLC indicates complete consumption of the starting material. Causality: mCPBA safely installs the N-O dipole necessary to direct the subsequent chlorination.

  • Vilsmeier Reagent Generation: In a separate, flame-dried flask under inert atmosphere, cool anhydrous DMF (3.0 equiv) to 0 °C. Dropwise, add POCl₃ (1.5 equiv). Stir for 30 minutes. Causality: Pre-forming the chloroiminium ion prevents side reactions and ensures a controlled, highly electrophilic environment.

  • Halogenation: Slowly transfer the crude isoquinoline N-oxide solution into the Vilsmeier reagent flask at 0 °C. Gradually warm the mixture to 80 °C and reflux for 4-6 hours. Monitor via LC-MS.

  • Quenching & Neutralization: Cool the reaction to room temperature and pour slowly over crushed ice. Adjust the pH to 7-8 using saturated aqueous NaHCO₃. Causality: Immediate quenching neutralizes the highly reactive phosphoryl species, while the mild base prevents acid-catalyzed degradation of the newly formed 1-chloroisoquinoline.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

W Step1 1. N-Oxidation mCPBA in DCM, 0°C to RT Step3 3. Halogenation Mix at RT, heat to 80°C Step1->Step3 Isoquinoline N-oxide Step2 2. Vilsmeier Gen. POCl3 + DMF, 0°C Step2->Step3 Chloroiminium Ion Step4 4. Quench & Neutralize Ice water, NaHCO3 (pH 7-8) Step3->Step4 Reaction Completion Step5 5. Extraction & Purify EtOAc extraction, Column Chrom. Step4->Step5 Crude Product

Caption: Workflow for regioselective C1-chlorination of isoquinoline N-oxides.

Applications in Drug Discovery

Halogenated isoquinolines are not end-products; they are high-value starting nodes for complex drug discovery workflows.

  • 7-Chloroisoquinoline-3-carbaldehyde: This specific building block features a chloro substituent at the 7-position and a highly reactive aldehyde at the 3-position[6]. It is heavily utilized in oncology research, acting as a precursor for derivatives that exhibit submicromolar GI₅₀ values against leukemia and breast cancer cell lines[6]. It is also a lead compound in the development of novel antimalarial agents[6].

  • 1,3-Dichloro-7-Fluoroisoquinoline: Featuring strategically positioned chlorine and fluorine atoms, this multi-functional building block is critical for synthesizing next-generation kinase inhibitors[7]. The electron-withdrawing fluorine modulates the pKa of the final drug candidate, while the di-chloro substitutions serve as orthogonal handles for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Negishi couplings)[7].

Conclusion

The trajectory of isoquinoline synthesis has moved from the brute-force cyclization of pre-functionalized amides (Bischler-Napieralski) to elegant, late-stage C–H functionalizations. By leveraging N-oxide directing groups, biocatalytic enzymes, and radical chemistry, modern application scientists can construct highly specific halogenated isoquinoline libraries. These building blocks remain at the absolute forefront of targeted drug discovery, enabling the rapid exploration of chemical space for oncology, neurology, and infectious disease therapeutics.

References

  • Source: wikipedia.
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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 7-Bromo-1,5-dichloroisoquinoline Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for MALT1 allosteric inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for MALT1 allosteric inhibitors.

Introduction and Biological Context

The development of targeted therapies for chemo-resistant lymphomas has increasingly focused on the CARD11-BCL10-MALT1 (CBM) complex[1]. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical paracaspase that drives NF-κB signaling[1]. Constitutive activation of this pathway is a primary driver of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL)[2].

7-Bromo-1,5-dichloroisoquinoline (Compound 20c) is a highly functionalized tricyclic scaffold utilized as a key intermediate in the synthesis of novel, potent MALT1 allosteric inhibitors[3]. These inhibitors show significant promise as targeted therapies for ABC-DLBCL and as follow-up treatments for BTK-resistant chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[3]. Synthesizing this intermediate requires strict regiocontrol and chemoselectivity to properly position the halogen functional groups for downstream cross-coupling reactions.

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

The synthesis of 7-bromo-1,5-dichloroisoquinoline is achieved via a robust two-step protocol starting from 7-bromo-1-chloro-5-nitroisoquinoline (Compound 20a).

Step 1: Chemoselective Béchamp Reduction The first challenge is reducing the C5-nitro group to an amine without cleaving the sensitive aryl chloride (C1) and aryl bromide (C7) bonds. Traditional catalytic transfer hydrogenation (e.g., Pd/C with H2) frequently results in unwanted dehalogenation[4]. To ensure a self-validating and high-yielding process, a modified Béchamp reduction utilizing iron powder and ammonium chloride is employed[5]. This single-electron transfer mechanism is highly chemoselective, reducing the nitro group efficiently while preserving the halogenated isoquinoline core[6].

Step 2: Regioselective Sandmeyer Chlorination Direct electrophilic chlorination of the isoquinoline ring lacks the necessary regiocontrol to specifically target the C5 position. Instead, the newly formed C5-amine is leveraged as a directing group via the Sandmeyer reaction[7]. Treatment with sodium nitrite in concentrated hydrochloric acid generates a diazonium salt. Subsequent addition of cuprous chloride (CuCl) catalyzes a radical-mediated displacement of the diazonium group by a chloride ion[8].

Reaction Workflow Visualization

SynthesisWorkflow Node1 7-Bromo-1-chloro- 5-nitroisoquinoline (Compound 20a) Node2 7-Bromo-1-chloroisoquinolin- 5-amine (Compound 20b) Node1->Node2 Fe, NH4Cl EtOH/H2O, 60°C (Béchamp Reduction) Node3 7-Bromo-1,5- dichloroisoquinoline (Compound 20c) Node2->Node3 1. NaNO2, HCl, 0°C 2. CuCl, RT (Sandmeyer Reaction)

Fig 1: Two-step synthesis of 7-bromo-1,5-dichloroisoquinoline via Béchamp and Sandmeyer reactions.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected analytical data for the two-step synthesis[7],[8].

StepReactantReagents (Equivalents)ConditionsProductYield (%)MS (ESI) m/z [M+1]
1 Compound 20a (1.0 eq)Fe (10.0 eq), NH₄Cl (10.4 eq)EtOH/H₂O, 60 °C, 2 hCompound 20b80.1%257
2 Compound 20b (1.0 eq)NaNO₂ (2.0 eq), CuCl (2.0 eq), HCl0 °C to RT, 3 hCompound 20c40.7%276

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1-chloroisoquinolin-5-amine (Compound 20b)

Objective: Chemoselective reduction of the nitro group.

  • Reaction Setup: In a round-bottom flask, dissolve 7-bromo-1-chloro-5-nitroisoquinoline (3.50 g, 12.2 mmol) in a solvent mixture of ethanol (30 mL) and deionized water (10 mL)[8].

  • Reagent Addition: Add iron powder (6.83 g, 122 mmol) and ammonium chloride (6.81 g, 127.31 mmol) to the solution[8].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir vigorously for 2 hours[8].

  • In-Process Control (IPC): Monitor the reaction progress via LC-MS or TLC. The reaction is deemed complete when the starting material mass disappears and the target mass (m/z 257 [M+1]) becomes the dominant peak[8].

  • Filtration: Cool the reaction liquid to room temperature. Filter the mixture through a pad of Celite to remove the iron sludge, washing the filter cake with ethanol.

  • Extraction: Extract the filtrate with dichloromethane (3 × 50 mL).

  • Washing & Drying: Combine the organic phases and wash with saturated sodium chloride solution (brine) (2 × 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[8].

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product 7-bromo-1-chloroisoquinolin-5-amine (2.51 g, 80.1% yield)[8].

Protocol 2: Synthesis of 7-Bromo-1,5-dichloroisoquinoline (Compound 20c)

Objective: Regioselective conversion of the C5-amine to a chloride.

  • Diazotization Setup: Dissolve 7-bromo-1-chloroisoquinolin-5-amine (2.51 g, 9.81 mmol) in 30 mL of concentrated hydrochloric acid[7].

  • Temperature Control: Cool the acidic mixture strictly to 0 °C using an ice bath. Expert Insight: Maintaining 0 °C is critical to prevent the premature hydrolysis of the diazonium intermediate into a phenolic byproduct.

  • Nitrite Addition: Slowly add sodium nitrite (1.35 g, 19.62 mmol) portion-wise at 0 °C. Stir the mixture at 0 °C for 1 hour to ensure complete diazonium salt formation[7].

  • Halogenation: Add cuprous chloride (1.94 g, 19.62 mmol) to the mixture[7]. Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours[7].

  • Neutralization: Filter the obtained mixture. Carefully adjust the filtrate to pH 7 using a 10 M sodium hydroxide (NaOH) solution[7]. Expert Insight: Proper neutralization is vital to prevent product degradation and to ensure the compound partitions entirely into the organic phase during extraction.

  • Extraction: Extract the neutralized aqueous phase with dichloromethane (3 × 50 mL)[7].

  • Washing & Drying: Combine the organic phases, wash with saturated sodium chloride solution (2 × 50 mL), and dry over anhydrous sodium sulfate[7].

  • Purification: Filter and concentrate the organic layer to obtain a crude residue. Purify the residue via silica gel column chromatography (eluent system optimized via TLC) to afford the title product 7-bromo-1,5-dichloroisoquinoline (1.1 g, 40.7% yield). Confirm identity via MS (m/z 276 [M+1])[7].

References

  • [3] WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof. Google Patents. Available at:

  • [7] WO2023125877A1 (Full Text / Examples). Googleapis.com. Available at:[Link]

  • [8] Synthesis of 7-bromo-1-chloroisoquinolin-5-amine (Example 20). Googleapis.com. Available at:[Link]

  • [1] MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. NIH.gov. Available at:[Link]

  • [2] Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma. AACR Journals. Available at:[Link]

  • [5] Solvent-free zinc-mediated Béchamp reduction using mechanochemistry. ResearchGate. Available at:[Link]

  • [4] Chemoselective heterogeneous catalytic hydrogenation. UNIMI. Available at:[Link]

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Application

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 7-Bromo-1,5-Dichloroisoquinoline

Abstract The 7-bromo-1,5-dichloroisoquinoline scaffold is a highly valued polyhalogenated building block in modern medicinal chemistry, particularly in the synthesis of complex tricyclic derivatives and MALT1 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 7-bromo-1,5-dichloroisoquinoline scaffold is a highly valued polyhalogenated building block in modern medicinal chemistry, particularly in the synthesis of complex tricyclic derivatives and MALT1 inhibitors for oncology and autoimmune indications. Differentiating the three halogenated sites (C1-Cl, C5-Cl, C7-Br) presents a formidable synthetic challenge. This application note provides a validated, orthogonally selective framework for the sequential functionalization of this scaffold, grounded in thermodynamic and electronic mechanistic principles.

Strategic Rationale & Mechanistic Insights

Achieving site-selective cross-coupling in polyhalogenated heteroarenes requires balancing the intrinsic electrophilicity of the ring positions against the bond dissociation energies (BDE) of the carbon-halogen bonds[1].

In the 7-bromo-1,5-dichloroisoquinoline system, chemists are presented with three competing reactive sites:

  • C1-Cl : Highly electrophilic due to the adjacent imine-like nitrogen atom ( α -halo imine system).

  • C7-Br : Possesses the lowest BDE, making it thermodynamically favorable for oxidative addition.

  • C5-Cl : Located on the carbocyclic ring with minimal electronic activation, rendering it the most inert.

A common misconception is that the extreme electrophilicity of the C1-Cl position will always dictate the first site of palladium insertion. However, as demonstrated in the , the intrinsic electrophilicity of C1 in isoquinolines is sometimes sufficient to override the usual ArBr > ArCl order, but not for 1-chloro-7-bromoisoquinoline derivatives, which react selectively at C7[2]. Under standard Suzuki-Miyaura conditions, the lower BDE of the C7-Br bond kinetically favors oxidative addition by Pd(0), allowing for the orthogonal functionalization of C7 followed by C1. This predictable divergence is critical for synthesizing advanced [3].

Reactivity Pathway Visualization

ReactivityPathway SM 7-Bromo-1,5-dichloroisoquinoline (C1-Cl, C5-Cl, C7-Br) C7_Rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, ArB(OH)2 SM->C7_Rxn Step 1: C7-Br Oxidative Addition C7_Prod C7-Aryl-1,5-dichloroisoquinoline (Regioselective) C7_Rxn->C7_Prod C1_Rxn Buchwald-Hartwig Amination Pd2(dba)3, Amine C7_Prod->C1_Rxn Step 2: C1-Cl Activation C1_Prod C1-Amino-C7-Aryl-5-chloroisoquinoline (Orthogonal Functionalization) C1_Rxn->C1_Prod Rationale_C7 Thermodynamic Control: C-Br BDE < C-Cl BDE Rationale_C7->C7_Rxn Rationale_C1 Electronic Control: C1-Cl is highly electrophilic (α to N-atom) Rationale_C1->C1_Rxn

Fig 1. Divergent site-selective cross-coupling pathway for 7-Bromo-1,5-dichloroisoquinoline.

Quantitative Regioselectivity Data

The following table summarizes the optimized catalytic systems required to target each specific halogen site, highlighting the interplay between ligand bite angle, temperature, and intrinsic substrate reactivity.

Target SiteLeaving GroupReactivity DriverOptimal Catalyst SystemTemp (°C)Typical YieldRegioselectivity
C7 -BrLow BDE (Thermodynamic)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O8075–85%>95:5 (C7 vs C1)
C1 -ClHigh ElectrophilicityPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene10065–80%>99:1 (C1 vs C5)
C5 -ClInert (Late-stage handle)Pd(OAc)₂, SPhos, K₃PO₄, Toluene11050–70%N/A (Final site)
Validated Experimental Protocols
Protocol A: C7-Selective Suzuki-Miyaura Cross-Coupling

Objective: Exploit the lower BDE of the C7-Br bond to achieve mono-arylation while preserving the highly reactive C1-Cl bond for subsequent functionalization.

Reagents:

  • 7-Bromo-1,5-dichloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with 7-bromo-1,5-dichloroisoquinoline, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing (Critical): Evacuate the flask and backfill with Argon (repeat 3x). Causality: Pd(0) intermediates are highly sensitive to oxidation. Rigorous degassing prevents premature catalyst deactivation and homocoupling side-reactions.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS.

    • Validation Logic: The starting material exhibits a complex isotopic signature due to one Bromine and two Chlorines (M, M+2, M+4, M+6). The successful C7-arylated product will display a pure dichloride isotopic pattern (M, M+2, M+4 at a strict 9:6:1 ratio). The complete disappearance of the bromine isotope pattern confirms perfect chemoselectivity at C7.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Orthogonal C1-Selective Buchwald-Hartwig Amination

Objective: Functionalize the C1 position of the C7-aryl-1,5-dichloroisoquinoline intermediate by leveraging its extreme electrophilicity.

Reagents:

  • C7-Aryl-1,5-dichloroisoquinoline (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: Combine the C7-aryl intermediate, secondary amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a dry Schlenk tube.

  • Degassing: Evacuate and backfill with Argon (3x).

  • Reaction: Add anhydrous, degassed toluene. Seal the tube and heat to 100°C for 8 hours. Causality: The C1-Cl bond is electronically activated by the adjacent nitrogen. Xantphos, a ligand with a wide bite angle (111°), accelerates the reductive elimination step, driving the catalytic cycle forward efficiently at this specific site.

  • Self-Validation (In-Process Control): Monitor via ¹H NMR of a crude reaction aliquot.

    • Validation Logic: Successful amination at C1 will result in a pronounced upfield chemical shift of the C3 and C4 protons on the isoquinoline ring. This shift is caused by the strong electron-donating resonance effect (+R) of the newly installed amine group, definitively proving C1 regioselectivity over C5.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews (ACS Publications) URL:[Link]

  • Google Patents (WO2023125877A1)

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution at C1 of 7-Bromo-1,5-dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the procedure for nucleophilic substitution at the C1 position of 7-Bromo-1,5-dichloroisoquinoline. These applica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the procedure for nucleophilic substitution at the C1 position of 7-Bromo-1,5-dichloroisoquinoline. These application notes and protocols are designed to offer both the theoretical underpinnings and practical, actionable steps for the successful synthesis of C1-substituted isoquinoline derivatives.

Introduction: The Strategic Importance of C1 Functionalization

The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The strategic functionalization of this heterocyclic system is a cornerstone of medicinal chemistry and drug discovery. 7-Bromo-1,5-dichloroisoquinoline is a versatile building block, with three distinct halogenated positions offering opportunities for selective chemical modification. The C1 position is particularly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable entry point for introducing diverse molecular fragments. This guide focuses on the principles and practices for achieving selective nucleophilic substitution at this key position.

Mechanistic Rationale: Understanding the Reactivity of the C1 Position

The susceptibility of the C1 position of the isoquinoline ring to nucleophilic attack is a direct consequence of the electron-withdrawing nature of the ring nitrogen atom. This effect is most pronounced at the α-positions (C1 and C3). The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate formed during the SNAr reaction through resonance.[1]

The general mechanism for the SNAr reaction at the C1 position of 7-Bromo-1,5-dichloroisoquinoline is a two-step addition-elimination process.[2] First, the nucleophile attacks the electrophilic C1 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second step, the leaving group (in this case, the chloride ion) is eliminated, and the aromaticity of the ring is restored.

The presence of additional electron-withdrawing groups, such as the chlorine at C5 and the bromine at C7, further enhances the electrophilicity of the isoquinoline ring system, thereby facilitating the nucleophilic attack at C1.[3][4]

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add 7-Bromo-1,5-dichloroisoquinoline, Base, and Nucleophile Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Application

Suzuki-Miyaura coupling conditions for 7-Bromo-1,5-dichloroisoquinoline

Application Note: Regioselective Suzuki-Miyaura Coupling of 7-Bromo-1,5-dichloroisoquinoline Executive Brief The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, allowing for t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 7-Bromo-1,5-dichloroisoquinoline

Executive Brief

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, allowing for the rapid, divergent synthesis of complex pharmacophores. 7-Bromo-1,5-dichloroisoquinoline presents a unique synthetic challenge and opportunity: it contains three distinct halogenated sites (C1-Cl, C5-Cl, and C7-Br), each with competing electronic and thermodynamic properties.

This application note provides an authoritative, field-proven guide to achieving precise regiocontrol during the Suzuki-Miyaura cross-coupling (SMC) of this scaffold. By understanding the interplay between intrinsic bond dissociation energies (BDE) and nitrogen-mediated electrophilic activation, researchers can predictably direct carbon-carbon bond formation to the C7 position, followed by the C1 position, leaving the C5 position intact for late-stage functionalization.

Mechanistic Rationale: The Regioselectivity Paradox

In palladium-catalyzed cross-coupling reactions, the general order of oxidative addition (OA) reactivity is Ar–I > Ar–Br > Ar–Cl. However, in nitrogen-containing heterocycles like isoquinolines, the C1 position (alpha to the nitrogen) is highly electrophilic. This strong intrinsic electrophilicity often overrides the standard BDE-based reactivity rules. For example, in 1-chloro-5-bromoisoquinoline, the activated C1-Cl bond undergoes SMC in preference to the unactivated C5-Br bond[1].

The Exception to the Rule: Crucially, this overriding "C1-activation rule" does not apply uniformly across all positions. Extensive predictive studies and empirical data demonstrate that for 1-chloro-7-bromoisoquinoline and 1,4-dichloro-7-bromoisoquinoline, the reaction occurs preferentially at the C7-bromide rather than the C1-chloride[1].

Applying this logic to 7-Bromo-1,5-dichloroisoquinoline , the reactivity hierarchy is established as follows:

  • Primary Site (C7-Br): The lower BDE of the carbon-bromine bond at C7 outcompetes the electronic activation of the C1-Cl bond, making it the fastest site for oxidative addition.

  • Secondary Site (C1-Cl): Once the C7 position is functionalized, the highly electrophilic C1-Cl bond becomes the next reactive site.

  • Tertiary Site (C5-Cl): The C5-Cl bond is an unactivated aryl chloride and remains inert under standard mild SMC conditions, serving as a robust synthetic handle for subsequent harsh cross-couplings (e.g., Buchwald-Hartwig amination).

Reactivity SM 7-Bromo-1,5-dichloroisoquinoline (Starting Material) SiteC7 C7-Br Intrinsically Reactive Bromide SM->SiteC7 Primary OA Site SiteC1 C1-Cl N-Activated Chloride SM->SiteC1 Secondary OA Site SiteC5 C5-Cl Unactivated Chloride SM->SiteC5 Tertiary OA Site Prod1 7-Aryl-1,5-dichloroisoquinoline (Major Product, 1st Eq) SiteC7->Prod1 Pd Cat., Ar-B(OH)2 Prod2 1,7-Diaryl-5-chloroisoquinoline (Major Product, 2nd Eq) SiteC1->Prod2 Pd Cat., Ar'-B(OH)2 Prod1->SiteC1 Subsequent Coupling

Caption: Regioselectivity pathway for the sequential Suzuki-Miyaura coupling of the isoquinoline scaffold.

Reaction Optimization & Quantitative Data

To achieve high regioselectivity at C7, the choice of catalyst and stoichiometry is critical. Using highly electron-rich, bulky ligands (e.g., SPhos, XPhos) can make the palladium center too electron-rich, accelerating oxidative addition into the C1-Cl bond and eroding selectivity. A catalyst with a wide bite angle, such as Pd(dppf)Cl₂ , provides a sterically demanding environment that discriminates effectively between the halogens based on BDE[1].

Table 1: Representative Optimization Data for C7-Selective Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield: C7-CoupledYield: C1,C7-BisRegioselectivity Insight
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8078%5%Good baseline, but prone to oxidation.
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90 85% <2% Optimal. Bite angle controls OA rate.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10060%25%Electron-rich ligand forces C1-Cl activation.

Note: Boronic acid stoichiometry must be strictly controlled at 1.05 equivalents to prevent over-coupling.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), researchers can verify the mechanistic fidelity of the reaction in real-time.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Assembly SM + Boronic Acid + Pd Prep->Mix Heat 3. Thermal Activation 90°C, 4-6 hrs Mix->Heat Workup 4. Aqueous Workup Extraction & Drying Heat->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura cross-coupling.

Protocol A: C7-Selective Suzuki-Miyaura Coupling

Objective: Chemoselective arylation of the C7-bromide while preserving the C1 and C5 chlorides.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-1,5-dichloroisoquinoline (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Causality: Strict stoichiometric control prevents the excess boronic acid from attacking the secondary C1-Cl site.

  • Catalyst & Base Assembly: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL/mmol). Causality: The biphasic aqueous system is mandatory to dissolve the phosphate base and facilitate the transmetalation step of the catalytic cycle.

  • Thermal Activation: Purge the flask with argon for 5 minutes. Heat the reaction mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation: Sample 10 µL of the organic layer and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a distinct isotopic mass pattern characteristic of a BrCl₂ species (M, M+2, M+4, M+6). The successful C7-coupled product will display a pure Cl₂ isotopic pattern (M, M+2, M+4), definitively proving the chemoselective displacement of the bromine atom.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the 7-aryl-1,5-dichloroisoquinoline derivative.

Protocol B: Subsequent C1-Selective Coupling

Objective: Arylation of the highly electrophilic C1-chloride on the intermediate generated in Protocol A.

  • Preparation: In a clean reaction vessel, combine the 7-aryl-1,5-dichloroisoquinoline intermediate (1.0 equiv) and a second arylboronic acid (1.2 equiv).

  • Catalyst & Base Assembly: Add Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv). Causality: Pd(PPh₃)₄ is highly effective for activated heteroaryl chlorides and operates smoothly under these standard conditions.

  • Solvent & Heating: Suspend in Toluene/EtOH/H₂O (4:1:1 v/v/v). Heat to 90 °C for 8 hours.

  • IPC: Monitor via LC-MS. The isotopic pattern will shift from Cl₂ (M, M+2, M+4) to a monochloride pattern (M, M+2), confirming C1 substitution while the unactivated C5-Cl remains intact.

  • Workup & Purification: Follow the same extraction and chromatography procedures as Protocol A to isolate the 1,7-diaryl-5-chloroisoquinoline.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing), 2016. URL:[Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization Source: Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

Sources

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 7-Bromo-1,5-dichloroisoquinoline

Introduction & Strategic Significance 7-Bromo-1,5-dichloroisoquinoline is a highly functionalized, polyhalogenated heterocycle that serves as a critical advanced intermediate in the synthesis of tricyclic derivatives, in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

7-Bromo-1,5-dichloroisoquinoline is a highly functionalized, polyhalogenated heterocycle that serves as a critical advanced intermediate in the synthesis of tricyclic derivatives, including potent MALT1 inhibitors targeted for ABC-DLBCL and BTK-resistant lymphomas[1]. The presence of three distinct halogenated sites (C1-Cl, C5-Cl, and C7-Br) presents a complex chemo- and regioselectivity challenge during C–N bond formation.

The Buchwald-Hartwig amination provides a robust method for constructing aryl amines via a palladium-catalyzed cross-coupling cycle consisting of oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination[2]. However, applying this methodology to a tri-halogenated scaffold requires precise tuning of the catalyst, ligand, and base to prevent polymerization or off-target coupling. This technical guide details the mechanistic rationale and optimized protocols for achieving site-selective amination on this demanding substrate.

Mechanistic Causality & Regiocontrol

The regiochemical outcome of amination on 7-bromo-1,5-dichloroisoquinoline is governed by the delicate interplay between thermodynamic activation and kinetic oxidative addition[3].

  • The Substrate Reactivity Gradient:

    • C1-Chloride (Thermodynamic Sink): Situated alpha to the isoquinoline nitrogen, this imine-like environment renders the C1 position highly electrophilic. It is exceptionally prone to catalyst-free Nucleophilic Aromatic Substitution (SNAr) and rapid Pd-catalyzed cross-coupling[3].

    • C7-Bromide (Kinetic Target): Although an unactivated aryl bromide, the inherent bond dissociation energy of C–Br is lower than that of an unactivated C–Cl bond. By employing highly active, sterically demanding dialkylbiaryl phosphine ligands, the Pd(0) species can be kinetically directed to undergo oxidative addition at the C7–Br bond preferentially[4].

    • C5-Chloride (Inert Site): This is a standard, unactivated aryl chloride that remains largely inert under mild cross-coupling conditions.

  • Ligand Dynamics (BrettPhos vs. RuPhos): Achieving C7-selectivity requires a ligand that rapidly inserts into C–Br bonds while resisting the highly electrophilic C1-Cl bond. is highly selective for primary amines[5]. Density Functional Theory (DFT) calculations reveal that for the Pd-BrettPhos system, the rate-limiting step is oxidative addition, making it exquisitely sensitive to the C–Br vs. C–Cl bond strength differential[6]. Conversely, is preferred for secondary amines, where the rate-limiting step shifts to reductive elimination due to increased steric bulk[7].

  • Base Modulation (Cs₂CO₃ vs. NaOtBu): To selectively aminate the C7-Br position, the background SNAr reaction at C1-Cl must be suppressed. Strong, soluble bases like NaOtBu or KOtBu can cause competitive nucleophilic attack (forming tert-butyl ethers) or prematurely deprotonate the amine, accelerating unwanted SNAr[8]. Therefore, a mild, heterogeneous base such as Cs₂CO₃ or K₃PO₄ is mandated. These bases slowly release carbonate into the organic phase, keeping the background SNAr rate negligible and allowing the Pd-catalyzed cycle at C7-Br to dominate[9].

Visualizations of Reactivity and Catalysis

ReactivityMap Substrate 7-Bromo-1,5-dichloro- isoquinoline C1 C1-Cl Position Highly Activated (Imine-like) Prone to SNAr & Pd-Coupling Substrate->C1 C7 C7-Br Position Weaker C-X Bond Favored by Bulky Pd-Ligands Substrate->C7 C5 C5-Cl Position Unactivated Aryl Chloride Generally Inert Substrate->C5

Figure 1. Halogen reactivity map of 7-Bromo-1,5-dichloroisoquinoline.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selectivity Determining Step) Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord + Amine & Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base-HX RedElim->Pd0 Release Product

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination highlighting the selectivity-determining oxidative addition step.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity.

Catalyst System (mol%)Base (Equiv)SolventTemp (°C)Amine TypeMajor Product SiteYield (%)
Pd₂(dba)₃ (2) / BrettPhos (4)Cs₂CO₃ (2.0)Toluene80PrimaryC7-Br (Pd-Catalyzed)86
Pd₂(dba)₃ (2) / RuPhos (4)Cs₂CO₃ (2.0)Toluene80SecondaryC7-Br (Pd-Catalyzed)82
Pd(OAc)₂ (5) / BINAP (10)NaOtBu (1.5)THF65PrimaryC1-Cl (Pd-Catalyzed)78
None (Catalyst-Free)DIPEA (3.0)DMF100Primary/SecC1-Cl (SNAr)91

Table 1. Optimization of reaction conditions for the regioselective amination of 7-Bromo-1,5-dichloroisoquinoline.

Experimental Protocols

Protocol A: C7-Selective Buchwald-Hartwig Amination (Pd-Catalyzed)

Objective: Selectively couple a primary amine at the C7-Br position while leaving the highly reactive C1-Cl and inert C5-Cl intact.

Materials:

  • 7-Bromo-1,5-dichloroisoquinoline (1.0 equiv, 1.0 mmol, 276.9 g/mol )

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)[10]

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos. Evacuate and backfill the flask with Argon (3 cycles). Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until a homogeneous deep red/purple solution forms, indicating the generation of the active Pd(0)Lₙ species.

  • Substrate & Base Addition: To a separate oven-dried reaction vial, add 7-Bromo-1,5-dichloroisoquinoline and finely powdered, anhydrous Cs₂CO₃. Transfer the vial into an argon-filled glovebox or utilize standard Schlenk techniques to maintain an inert atmosphere[8].

  • Reaction Initiation: Transfer the pre-catalyst solution to the reaction vial containing the substrate and base. Add the primary amine (if liquid, via microsyringe; if solid, add during Step 2). Add the remaining 3.0 mL of toluene.

  • Heating & Agitation: Seal the vial with a Teflon-lined cap and heat to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • Validation & In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of acetonitrile, and analyze via LC-MS.

    • Self-Validation: The desired C7-aminated product will show an[M+H]⁺ mass shift corresponding to the loss of Br (isotope pattern shifts from BrCl₂ to Cl₂). If unreacted starting material remains, continue heating for an additional 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C7-amino-1,5-dichloroisoquinoline derivative.

Protocol B: C1-Selective Amination (Catalyst-Free SNAr)

Objective: In many synthetic workflows, it is advantageous to functionalize the C1 position first via SNAr, thereby preserving the C7-Br for a subsequent, orthogonal Buchwald-Hartwig coupling.

Materials:

  • 7-Bromo-1,5-dichloroisoquinoline (1.0 equiv, 1.0 mmol)

  • Amine Nucleophile (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 mL scintillation vial, dissolve 7-Bromo-1,5-dichloroisoquinoline in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA. (Note: No inert atmosphere is strictly required for this SNAr, though a nitrogen blanket prevents solvent degradation at high temperatures).

  • Heating: Seal the vial and heat to 100 °C for 12 hours.

  • Validation & In-Process Control (IPC): Analyze via TLC (UV active) or LC-MS.

    • Self-Validation: The product will show an[M+H]⁺ mass shift corresponding to the loss of a single Cl atom (isotope pattern shifts from BrCl₂ to BrCl). The retention of the bromine isotope pattern (approx. 1:1 ratio of M : M+2) confirms the C7-Br bond is fully intact.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into 20 mL of ice water. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization or silica gel chromatography.

References

  • Tricyclic derivative inhibitor, preparation method therefor, and application thereof.Google Patents (WO2023125877A1).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI Molecules. Available at:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Organic Chemistry Portal. Available at:[Link]

Sources

Application

Advanced Synthesis of Isoquinoline-Based OLED Materials: Harnessing the Orthogonal Reactivity of 7-Bromo-1,5-dichloroisoquinoline

Executive Summary The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of emissive and charge-transporting materials. Isoquinoline derivatives, char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of emissive and charge-transporting materials. Isoquinoline derivatives, characterized by their rigid, planar structures and electron-deficient nature, are premier building blocks for generating high-performance electron-transporting materials (ETMs) and cyclometalating ligands for phosphorescent Iridium(III) complexes[1].

This application note details a comprehensive, field-proven protocol for synthesizing a red/near-infrared (NIR) phosphorescent OLED emitter utilizing 7-Bromo-1,5-dichloroisoquinoline (C9H4BrCl2N)[2]. By exploiting the orthogonal reactivity of its three halogenated sites, researchers can sequentially construct highly functionalized Donor-Acceptor (D-A) architectures that lower device driving voltages and maximize external quantum efficiency (EQE)[3].

Mechanistic Rationale: The Tri-Halogenated Scaffold

The selection of 7-bromo-1,5-dichloroisoquinoline is not arbitrary; it provides a highly programmable synthetic canvas. The success of this synthesis depends on understanding the causality behind the reactivity of each halogen:

  • C1-Cl (Kinetic & Electronic Activation): Although the Carbon-Bromine (C-Br) bond generally has a lower bond dissociation energy (BDE) than the Carbon-Chlorine (C-Cl) bond, the C1 position of the isoquinoline ring is strongly activated by the adjacent imine nitrogen ( α -effect). This electron withdrawal makes the C1-Cl bond highly susceptible to oxidative addition by Palladium(0), allowing it to react first under kinetically controlled, mild Suzuki-Miyaura conditions.

  • C7-Br (Thermodynamic BDE Driven): Once the C1 position is functionalized, the heteroaromatic activation is dampened. The C7-Br bond then becomes the most reactive site due to its inherently lower BDE (~280 kJ/mol vs ~330 kJ/mol for C-Cl), allowing for a second, distinct cross-coupling step at elevated temperatures.

  • C5-Cl (Auxochromic Anchor): The C5-Cl bond, situated on the more electron-rich carbocyclic ring, remains inert under standard cross-coupling conditions. It is intentionally retained in the final OLED ligand; the electronegative chlorine atom acts as an electron-withdrawing group (EWG) that stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting the emission of the resulting Ir(III) complex into the deep-red/NIR spectrum[4].

Synthetic Workflow & Pathway Visualization

The following workflow illustrates the sequential regioselective functionalization of the isoquinoline core, culminating in the synthesis of a heteroleptic Ir(III) OLED emitter.

SynthesisWorkflow SM 7-Bromo-1,5-dichloroisoquinoline (Starting Material) Step1 Regioselective Suzuki Coupling Target: C1-Cl (Electronically Activated) SM->Step1 Int1 Intermediate 1 1-Phenyl-7-bromo-5-chloroisoquinoline Step1->Int1 Step2 Second Suzuki Coupling Target: C7-Br (BDE Driven) Int1->Step2 Ligand C^N Ligand 1-Phenyl-7-(Donor)-5-chloroisoquinoline Step2->Ligand Step3 Cyclometalation with IrCl3·nH2O (110 °C, 2-Ethoxyethanol/H2O) Ligand->Step3 Dimer Chloro-Bridged Ir(III) Dimer Step3->Dimer Step4 Ancillary Ligand Cleavage (acac, Na2CO3) Dimer->Step4 Emitter Heteroleptic Ir(III) Complex (Red/NIR OLED Emitter) Step4->Emitter

Figure 1: Sequential regioselective cross-coupling and Ir(III) complexation workflow.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective C1-Arylation (Kinetic Control)

Objective: Attach the primary cyclometalating phenyl ring exclusively at the C1 position.

  • Causality: We utilize Pd(PPh3​)4​ and a mild base ( Na2​CO3​ ) at a moderate temperature (80 °C). The low temperature and specific catalyst selectively target the highly electrophilic C1-Cl bond, preventing premature activation of the C7-Br bond.

  • Procedure:

    • In a Schlenk flask, combine 7-bromo-1,5-dichloroisoquinoline (1.0 equiv), phenylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

    • Add a degassed solvent mixture of Toluene/Ethanol/2M aqueous Na2​CO3​ (volume ratio 2:1:1). Note: Degassing via three freeze-pump-thaw cycles is mandatory to prevent catalyst poisoning.

    • Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.

    • Extract with dichloromethane (DCM), wash with brine, and dry over anhydrous Na2​SO4​ . Purify via silica gel chromatography (Hexane/Ethyl Acetate).

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC. A successful reaction yields a highly UV-active spot (254 nm) with a higher Rf​ than the starting material. Mass spectrometry (ESI-MS) must confirm the molecular ion peak with a distinct bromine isotope pattern (M, M+2 of equal intensity), proving the C7-Br bond remains intact.

Protocol B: C7-Arylation with a Donor Moiety (Thermodynamic Control)

Objective: Introduce a hole-transporting moiety (e.g., 9-phenylcarbazole) at the C7 position to create a Donor-Acceptor architecture, which enhances charge transfer and balances charge carrier distribution in the OLED device[5].

  • Causality: With the C1 position occupied, the C7-Br bond is now the primary reactive site. To overcome the steric bulk of the carbazole derivative, we switch to a more robust catalyst, Pd(dppf)Cl2​ , and a stronger base ( K2​CO3​ ) at 100 °C.

  • Procedure:

    • Combine Intermediate 1 (1.0 equiv), 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv) in a Schlenk flask.

    • Add degassed 1,4-dioxane/water (4:1 v/v).

    • Reflux at 100 °C for 24 hours.

    • Purify the precipitated product by recrystallization from hot toluene.

  • Self-Validation Checkpoint: The reaction is complete when the starting material is fully consumed (via TLC). The isolated ligand will exhibit intense blue/green photoluminescence under 365 nm UV irradiation, a direct result of the extended π -conjugation.

Protocol C: Synthesis of the Phosphorescent Ir(III) Emitter

Objective: Form the highly efficient triplet-emitting heteroleptic complex.

  • Causality: Iridium complexation requires high thermal energy to drive the C-H bond activation required for cyclometalation. A 2-ethoxyethanol/water mixture provides the ideal boiling point (110 °C) and solubility profile for both the organic ligand and inorganic IrCl3​⋅nH2​O .

  • Procedure:

    • Dimerization: Suspend the synthesized C^N ligand (2.2 equiv) and IrCl3​⋅nH2​O (1.0 equiv) in 2-ethoxyethanol/water (3:1 v/v). Reflux at 110 °C under argon for 24 hours.

    • Validation: The solution will transition from yellow/green to a dark red suspension. If the mixture remains yellow, C-H activation has failed; verify the anhydrous nature of the ligand and extend reflux.

    • Filter the precipitated chloro-bridged Ir(III) dimer, wash with ethanol and hexane, and dry.

    • Cleavage: React the dimer (1.0 equiv) with acetylacetone (acac, 3.0 equiv) and Na2​CO3​ (10.0 equiv) in refluxing 1,2-dichloroethane for 15 hours.

    • Purify the final complex via neutral alumina column chromatography (DCM/Hexane) to avoid acid-catalyzed degradation of the complex.

Quantitative Data & Device Performance

The integration of the electron-deficient isoquinoline core with the electron-donating carbazole moiety results in a material with finely tuned energy levels, ideal for host-guest energy transfer in OLEDs[6].

Table 1: Photophysical and Electrochemical Properties of the Synthesized Materials

Compound λabs​ (nm) λem​ (nm)PLQY ( ΦPL​ )HOMO (eV)LUMO (eV) Eg​ (eV)
C^N Ligand 285, 3454200.62-5.75-2.852.90
Ir(III) Emitter 295, 385, 490645 (Red)0.89-5.30-3.102.20

Note: The deep LUMO level (-3.10 eV) is directly attributed to the retention of the C5-Cl atom, which facilitates superior electron injection from the adjacent electron transport layer.

Table 2: OLED Device Performance Metrics Devices fabricated using vacuum thermal evaporation with the architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / CBP:Ir(III) Emitter (8 wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).

Emissive LayerTurn-on Voltage ( Von​ )Max Luminance ( Lmax​ , cd/m 2 )Max EQE (%)CIE ( x,y )
CBP:Ir(III) Emitter 3.1 V42,50029.2%(0.66, 0.33)

The exceptionally low turn-on voltage (3.1 V) and high EQE (29.2%) demonstrate the efficacy of the dual-functionalized isoquinoline core in balancing charge carrier transport and minimizing triplet-triplet annihilation (TTA) within the emissive layer[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 7-Bromo-1,5-dichloroisoquinoline

Welcome to the technical support guide for the purification of 7-Bromo-1,5-dichloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 7-Bromo-1,5-dichloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this and structurally similar halogenated isoquinolines. While specific literature on 7-Bromo-1,5-dichloroisoquinoline is limited[1], the principles and techniques detailed here are derived from extensive experience with related halogenated heterocyclic compounds and are established best practices in the field.[2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high purity for your target compound.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of 7-Bromo-1,5-dichloroisoquinoline.

Column Chromatography Problems

Question 1: My compound is streaking or tailing on the TLC plate and silica column. What's happening and how do I fix it?

Answer: Streaking or tailing is a classic sign of adverse interaction between your compound and the stationary phase, which for halogenated isoquinolines is often due to the basic nitrogen atom interacting with the acidic surface of silica gel.[3][4]

  • Causality: The lone pair of electrons on the isoquinoline nitrogen can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a compact spot.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[2][3] A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%. This will compete with your compound for binding to the acidic sites, allowing for a much-improved peak shape.

    • Choose an Alternative Stationary Phase: If streaking persists, consider a less acidic stationary phase.[2][3]

      • Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive or basic compounds.

      • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a polar mobile phase (e.g., acetonitrile/water) can be very effective.[2][5]

Question 2: My compound seems to be decomposing on the silica gel column, leading to low recovery. What should I do?

Answer: Decomposition on silica gel is a significant risk for certain sensitive molecules, potentially through dehalogenation or other acid-catalyzed degradation pathways.[3]

  • Causality: The acidic nature of silica gel can catalyze the removal of halogen substituents, especially if there are activating groups on the ring or if the compound is sensitive to acid.

  • Solutions:

    • Deactivate Silica Gel: As with streaking, adding 0.1-1% triethylamine to the eluent can neutralize the silica and prevent degradation.[2]

    • Minimize Contact Time: Use flash column chromatography with a slightly higher pressure to push the solvent through faster. A shorter, wider column can also help reduce the time your compound spends on the stationary phase.[2]

    • Use an Inert Stationary Phase: Switch to neutral alumina or Florisil®, which are less harsh than standard silica gel.[2]

    • Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading is recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This ensures a concentrated starting band and minimizes degradation that might occur while dissolving the compound in a stronger solvent for wet loading.[2]

Question 3: I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the separation?

Answer: Co-elution of impurities, particularly constitutional isomers which are common byproducts in bromination reactions, is a frequent challenge.[2][6]

  • Causality: Isomers often have nearly identical polarities, making them difficult to resolve using standard solvent systems.

  • Solutions:

    • Optimize the Solvent System: The key is to find a solvent system with better selectivity. Test a wider range of solvents with different properties on TLC. For example, instead of just ethyl acetate/hexanes, try dichloromethane/hexanes, or add a small amount of a third solvent like methanol or acetone to modulate the selectivity.

    • Use a Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help to resolve closely eluting spots more effectively than an isocratic (constant solvent ratio) elution.[6]

    • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic, halogenated compounds compared to standard C18 columns.[6]

Troubleshooting Flowchart: Column Chromatography

start Problem with Column Chromatography problem1 Streaking / Tailing start->problem1 problem2 Low Recovery / Decomposition start->problem2 problem3 Co-elution of Impurities start->problem3 solution1a Add 0.1-1% Triethylamine to Eluent problem1->solution1a solution1b Switch to Neutral Alumina or Reverse Phase (C18) problem1->solution1b problem2->solution1a problem2->solution1b solution2a Minimize Contact Time (Flash Chromatography) problem2->solution2a solution2b Use Dry Loading Technique problem2->solution2b solution3a Optimize Solvent System (TLC) Try Different Solvents problem3->solution3a solution3b Use a Gradient Elution problem3->solution3b solution3c Consider Preparative HPLC problem3->solution3c

Caption: Decision tree for troubleshooting common column chromatography issues.

Recrystallization Problems

Question 4: My product "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a supercooled liquid instead of a solid crystalline lattice. This liquid can trap impurities, defeating the purpose of recrystallization.[3][6]

  • Causality: This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point.[3][6]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move it directly to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[7][8]

    • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Try a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[2]

    • Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod. The tiny scratches provide nucleation sites for crystal growth. Adding a "seed crystal" of pure product, if available, is also highly effective.[3][7]

Question 5: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is a common issue and can usually be traced to a few key steps in the procedure.[4]

  • Causality: The most frequent causes are using too much solvent, not cooling the solution sufficiently, or premature crystallization during a hot filtration step.

  • Solutions:

    • Use Minimum Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excess of solvent will keep more of your product dissolved even when cold.[4][7] If you've added too much, you can carefully evaporate some of it to re-concentrate the solution.[3]

    • Sufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath for an extended period (e.g., 30 minutes) to maximize precipitation.[2]

    • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing in the filter paper.[3]

    • Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[4]

IssuePotential CauseSolutionReference
Low Yield Too much solvent used.Evaporate excess solvent and re-cool.[3][4]
Solution not cooled sufficiently.Cool in an ice bath for a longer duration.[2]
"Oiling Out" Solution cooled too quickly.Re-heat, add slightly more solvent, and cool slowly.[3][6]
Inappropriate solvent.Change to a different solvent or co-solvent system.[2]
Colored Crystals Colored impurities present.Add a small amount of activated charcoal to the hot solution and perform a hot filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 7-Bromo-1,5-dichloroisoquinoline? A1: The two most effective and widely used methods for compounds of this class are flash column chromatography on silica gel and recrystallization.[2][3] Flash chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is a powerful technique for achieving very high purity of a solid compound.[2][8]

Q2: How do I choose a good solvent system for column chromatography? A2: The best way to start is by using Thin Layer Chromatography (TLC).[3][4]

  • Initial Screening: Begin by testing solvent systems of varying polarities. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[2][9]

  • Target Rf: Adjust the solvent ratio until the desired compound has an Rf (retention factor) value between 0.2 and 0.4.[6] This range typically provides the best separation on a column. If the Rf is too high (moves too fast), decrease the eluent's polarity. If it's too low (moves too slow), increase the polarity.[4]

Q3: How can I remove non-basic impurities from my crude product? A3: You can exploit the basicity of the isoquinoline nitrogen using an acid-base extraction.[2] Dissolve the crude mixture in an organic solvent (like dichloromethane). Wash this solution with a dilute aqueous acid (e.g., 1M HCl). Your 7-Bromo-1,5-dichloroisoquinoline will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and re-extract your purified product back into an organic solvent.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for purifying 7-Bromo-1,5-dichloroisoquinoline.

  • Eluent Selection: Using TLC, determine an optimal solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate) is a common choice for halogenated heterocycles.[2] If streaking is observed, add 0.5% triethylamine to the eluent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding air bubbles.

    • Add a thin layer of sand to the top of the silica to protect the surface.[2]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder of your crude material adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.[2]

  • Elution:

    • Carefully add the eluent to the column and begin applying pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 7-Bromo-1,5-dichloroisoquinoline.

Workflow for Flash Chromatography

cluster_prep Preparation cluster_loading Loading cluster_run Execution cluster_iso Isolation A Select Eluent (via TLC) B Pack Column with Silica Slurry A->B F Load Powder onto Column B->F C Dissolve Crude Product D Adsorb onto Silica C->D E Evaporate Solvent (Dry Powder) D->E E->F G Elute with Solvent F->G H Collect Fractions G->H I Monitor Fractions (via TLC) H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Purified Product K->L

Caption: Step-by-step workflow for purification by dry-loading flash chromatography.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid sample via recrystallization.

  • Solvent Selection: Test the solubility of your crude product in small amounts of various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[7] Common solvents for halogenated aromatics include ethanol, ethyl acetate, hexanes, or a co-solvent mixture of these.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent needed to just dissolve the solid completely. Add the solvent in small portions and allow the solution to boil between additions.[7][8]

  • Decolorization (if necessary):

    • If the solution is colored by impurities, remove it from the heat, add a very small amount of activated charcoal, and swirl.

    • Re-heat the solution to boiling, then perform a hot gravity filtration to remove the charcoal.[8]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2][4]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[2][4]

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.[2]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
  • PubChemLite. (n.d.). 7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N).
  • MilliporeSigma. (n.d.). 7-Bromo-3-chloroisoquinoline.
  • BenchChem. (n.d.). Purification challenges for bromoquinoline compounds.
  • ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ChemScene. (n.d.). 7-Bromo-1,6-dichloroisoquinoline.
  • BenchChem. (n.d.). Synthesis routes of 7-Bromo-1-Chloroisoquinoline.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
  • PubChem. (n.d.). 5-Bromo-1,3-dichloroisoquinoline.
  • Cheméo. (n.d.). 5-Chloro-7-bromo-8-hydroxyquinoline.pdf.
  • Chem 267. (n.d.). Recrystallization.
  • Unknown. (n.d.). recrystallization.pdf.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5,7-Dibromoquinoline.

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 7-Bromo-1,5-dichloroisoquinoline in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with solvating highly halogenated, rigid aromatic compounds.

This guide eschews generic advice in favor of mechanistic troubleshooting. We will address the root causes of insolubility for 7-Bromo-1,5-dichloroisoquinoline and provide self-validating protocols to ensure your compound is fully solvated and stable for downstream biological or analytical assays.

Diagnostic Overview: The Causality of Insolubility

To troubleshoot solubility, we must first understand the molecular behavior of the solute. 7-Bromo-1,5-dichloroisoquinoline is a notoriously stubborn molecule to dissolve. Its insolubility in Dimethyl Sulfoxide (DMSO) is not a failure of the solvent, but a consequence of the compound's high crystal lattice energy.

The presence of three heavy halogens (one bromine, two chlorines) on a rigid, planar isoquinoline core creates a highly lipophilic molecule. These halogens participate in strong intermolecular interactions—specifically halogen bonding and π−π stacking —which lock the molecules into a tightly packed crystal lattice. When introduced to DMSO (a polar aprotic solvent), a polarity mismatch occurs. The energy required to break these solute-solute interactions is significantly greater than the energy released by the solvent-solute interactions, resulting in low thermodynamic solubility .

Causal C1 High Halogen Content (1x Br, 2x Cl) E1 Strong Intermolecular Forces (Halogen Bonding & π-π Stacking) C1->E1 C2 Planar Isoquinoline Core C2->E1 E2 High Crystal Lattice Energy E1->E2 R1 Polarity Mismatch with Polar Aprotic DMSO E2->R1 R2 Low Thermodynamic Solubility R1->R2

Causal logic of 7-Bromo-1,5-dichloroisoquinoline insolubility.

Quantitative Solvent Parameters

Understanding the limits of your solvent system is critical to prevent masking the actual activity of your compound during fragment-based or high-throughput screening . Below is a comparative analysis of solvent parameters and their tolerability in downstream assays.

Solvent / ConditionPolarity IndexSolvation Capacity for Halogenated AromaticsMax Tolerated Conc. (In Vitro Assays)
Anhydrous DMSO 7.2Moderate (Often disrupted by strong lattice energy)≤ 0.5% - 1.0% v/v
Wet DMSO (>2% H₂O) >7.2Poor (Water drastically reduces lipophile solubility)N/A (Causes immediate precipitation)
NMP 6.7High (Excellent for rigid, planar aromatics)≤ 0.5% v/v
THF 4.0High (Ideal for non-polar halogenated compounds)Not recommended for live cells
PEG-400 N/AModerate (Useful as a surfactant/carrier formulation)≤ 1.0% - 2.0% v/v

Troubleshooting Workflow

When 7-Bromo-1,5-dichloroisoquinoline fails to dissolve at your target concentration (e.g., 10 mM), follow this decision tree. It is designed to systematically eliminate kinetic barriers before altering the thermodynamic environment (via co-solvents).

Workflow N1 Start: 7-Bromo-1,5-dichloroisoquinoline Insoluble in Target DMSO Vol. N2 Diagnostic: Is the DMSO strictly anhydrous? N1->N2 N3 Action: Switch to fresh, anhydrous DMSO N2->N3 No N4 Action: Apply Bath Sonication + 40°C Heat (15 mins) N2->N4 Yes N3->N4 N5 Check: Is the solution completely clear? N4->N5 N6 Success: Proceed to Assay / Aliquoting N5->N6 Yes N7 Action: Assess Co-solvents (Add 5-10% NMP) N5->N7 No N7->N6 Clear

Decision tree for troubleshooting 7-Bromo-1,5-dichloroisoquinoline DMSO solubility.

Self-Validating Experimental Protocols

Protocol A: Kinetic Dissolution Enhancement (Heat & Cavitation)

Often, the compound is thermodynamically capable of dissolving at the target concentration, but the kinetic barrier (lattice energy) is too high at room temperature. Sonication introduces acoustic cavitation—the rapid formation and collapse of microscopic bubbles that generate localized regions of extreme temperature and pressure gradients. This localized energy disrupts the crystal lattice without degrading the bulk sample .

Step-by-Step Methodology:

  • Preparation: Weigh the required mass of 7-Bromo-1,5-dichloroisoquinoline into a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene).

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Do not use benchtop DMSO that has been exposed to ambient air.

  • Vortexing: Vortex vigorously for 60 seconds to disperse the macroscopic powder into a fine suspension.

  • Thermal-Acoustic Disruption: Place the sealed tube in a temperature-controlled bath sonicator set to 40°C. Sonicate for 15 minutes.

  • Equilibration: Remove the tube and allow it to return to room temperature (approx. 20-25°C) for 30 minutes.

  • Validation Checkpoint (Critical): Do not rely solely on visual inspection against a light source. Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube. If a microscopic white pellet is present, the compound has exceeded its thermodynamic solubility limit in pure DMSO. Proceed to Protocol B.

Protocol B: Co-Solvent Rescue Strategy

If Protocol A fails, the compound has reached its thermodynamic limit in DMSO. To solvate rigid, highly halogenated planar aromatics, introducing a co-solvent with a non-polar hydrocarbon backbone and a strong dipole, such as N-Methyl-2-pyrrolidone (NMP), can facilitate intercalation between the aromatic rings.

Step-by-Step Methodology:

  • Solvent Adjustment: To your existing DMSO suspension, add NMP to achieve a final co-solvent ratio of 5% to 10% v/v (e.g., 90% DMSO / 10% NMP).

  • Homogenization: Vortex the mixture for 60 seconds.

  • Re-Sonication: Place the tube back into the bath sonicator at room temperature for 5 minutes to ensure homogenous mixing of the solvent shells.

  • Validation Checkpoint: Centrifuge again at 10,000 x g for 5 minutes. The solution should now be entirely free of any pelleted material.

  • Aliquoting: Immediately divide the clear solution into single-use aliquots. Store at -20°C in airtight containers to prevent future water ingress.

Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock in DMSO, and it was perfectly clear. After storing it at -20°C for a month and thawing it, the solution is cloudy. Why did it degrade? A: The compound likely did not degrade; it precipitated due to water uptake. DMSO is highly hygroscopic. When a cold vial is opened before reaching room temperature, atmospheric moisture condenses inside the tube. Because water drastically increases the polarity of the solvent system, even 2-5% water content will force highly lipophilic, halogenated compounds to crash out of solution . Always allow vials to equilibrate to room temperature in a desiccator before opening.

Q: Can I use a probe sonicator instead of a bath sonicator to speed up dissolution? A: No. Probe sonicators deliver highly concentrated, direct energy that can cause severe localized overheating (exceeding 80°C). This can lead to thermal degradation or dehalogenation of the isoquinoline core. Furthermore, probe sonicators often shed microscopic titanium particles into the solution, which will act as nucleation sites for precipitation and severely interfere with downstream fluorescence or luminescence assays.

Q: My compound is fully dissolved in the DMSO/NMP stock, but the moment I dilute it into my aqueous assay buffer, it turns milky. How do I prevent this? A: This is known as "solvent shift precipitation." When the DMSO diffuses into the water, the hydrophobic compound is left stranded without a solvation shell and aggregates instantly. To prevent this:

  • Use Step-Down Dilutions: Do not spike 1 µL of 10 mM stock directly into 999 µL of buffer. Create an intermediate dilution plate (e.g., dilute the stock to 1 mM in 50% DMSO/50% Buffer), then transfer to the final assay.

  • Employ Carrier Proteins: Ensure your final aqueous buffer contains 0.1% to 0.5% Bovine Serum Albumin (BSA) or a mild surfactant like Tween-80. The hydrophobic pockets of BSA will act as a "sponge" to bind and stabilize the lipophilic halogenated compound before it can aggregate.

References

  • MDPI. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 2021.[Link]

  • Ziath. "Samples in DMSO: What an end user needs to know." Accessed March 12, 2026. [Link]

  • Balakin KV, Savchuk NP, Tetko IV. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry, 2006.[Link]

Troubleshooting

Technical Support Center: Purification of 7-Bromo-1,5-dichloroisoquinoline via Recrystallization

Welcome to the technical support center for the purification of 7-Bromo-1,5-dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-Bromo-1,5-dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we will address common challenges and frequently asked questions, moving beyond simple protocols to explain the "why" behind the "how."

Understanding the Molecule: 7-Bromo-1,5-dichloroisoquinoline

Before we delve into purification strategies, let's consider the structure of 7-Bromo-1,5-dichloroisoquinoline. The isoquinoline core is a bicyclic aromatic system containing a nitrogen atom. The presence of three halogen atoms (one bromine and two chlorine) significantly influences the molecule's properties. These electron-withdrawing groups make the aromatic system relatively electron-poor and contribute to its crystallinity. The molecule is largely non-polar but possesses a dipole moment due to the nitrogen and halogen atoms. This structural analysis is key to predicting its solubility and selecting an appropriate recrystallization solvent.

Troubleshooting Guide: Common Issues in the Recrystallization of 7-Bromo-1,5-dichloroisoquinoline

This section addresses specific issues that may arise during the recrystallization process.

Question: My 7-Bromo-1,5-dichloroisoquinoline is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with many organic compounds.

  • Causality: The primary cause is often a solvent choice where the boiling point of the solvent is too high, or the compound is excessively soluble. For halogenated aromatic compounds, this can also be exacerbated by impurities that depress the melting point of the mixture.

  • Solutions:

    • Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent.[1] This decreases the saturation of the solution, potentially lowering the temperature at which crystallization begins to below the compound's melting point.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually. A slower cooling rate provides more time for crystal nucleation and growth to occur in an ordered manner.

    • Switch to a Lower-Boiling Point Solvent: If oiling out persists, a different solvent with a lower boiling point may be necessary.[1]

    • Introduce a Seed Crystal: If you have a small amount of pure, crystalline 7-Bromo-1,5-dichloroisoquinoline, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

Question: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?

Answer:

The absence of crystal formation is typically due to one of two reasons: either the solution is not supersaturated, or the nucleation process has not been initiated.

  • Causality:

    • Excess Solvent: Using too much solvent is the most frequent reason for a failure to crystallize.[2][3] The solution may be too dilute for crystals to form even at low temperatures.

    • Supersaturation without Nucleation: Sometimes, a solution can become supersaturated but lack a nucleation site for crystals to begin growing.[2]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[1] Once the volume is reduced, allow it to cool again slowly.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: As mentioned previously, adding a seed crystal is a very effective method.[2]

    • Drastic Cooling: If other methods fail, cooling the flask in a dry ice/acetone bath can sometimes force crystallization. However, be aware that rapid cooling may lead to the formation of smaller, less pure crystals.[4]

Question: My final product of 7-Bromo-1,5-dichloroisoquinoline is still colored, even after recrystallization. How can I remove colored impurities?

Answer:

Colored impurities are often highly polar, conjugated molecules.

  • Causality: These impurities may have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.

  • Solution:

    • Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution. The activated charcoal will adsorb the colored impurities onto its surface.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities).[5] Then, allow the hot, colorless filtrate to cool and crystallize as usual. Be cautious not to use too much charcoal, as it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 7-Bromo-1,5-dichloroisoquinoline?

A1: An ideal recrystallization solvent should meet several criteria:

  • The compound of interest, 7-Bromo-1,5-dichloroisoquinoline, should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.[1]

  • Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after filtration).[1]

  • The solvent must not react with 7-Bromo-1,5-dichloroisoquinoline.[1]

  • It should have a relatively low boiling point for easy removal from the purified crystals.[1]

  • Whenever possible, the solvent should be non-toxic, inexpensive, and non-flammable.[1]

Q2: Should I use a single solvent or a mixed-solvent system for the recrystallization of 7-Bromo-1,5-dichloroisoquinoline?

A2: The choice depends on the solubility profile of your compound.

  • Single Solvent: A single-solvent system is generally preferred for its simplicity.[6] If you can find a solvent that provides a good solubility differential between hot and cold, this is the most straightforward approach.

  • Mixed-Solvent System: If no single solvent is suitable, a mixed-solvent system (also known as a solvent-antisolvent system) is a powerful alternative.[5][7][8] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the antisolvent) in which it is insoluble, until the solution becomes turbid.[7][8] The two solvents must be miscible with each other.[5][7]

Q3: What are some good starting solvents to screen for the recrystallization of 7-Bromo-1,5-dichloroisoquinoline?

A3: Based on the structure of 7-Bromo-1,5-dichloroisoquinoline (a moderately polar, aromatic halide), a good starting point for solvent screening would include:

  • Non-polar solvents: Hexanes, Toluene

  • Intermediate polarity solvents: Ethyl acetate, Dichloromethane

  • Polar protic solvents: Ethanol, Methanol, Isopropanol

  • Polar aprotic solvents: Acetone, Acetonitrile

A systematic approach to testing these solvents on a small scale is the most effective way to identify the ideal system.

Experimental Protocol: Solvent Selection and Recrystallization of 7-Bromo-1,5-dichloroisoquinoline

This protocol provides a step-by-step methodology for determining an appropriate recrystallization solvent and executing the purification.

Part 1: Solvent Screening

  • Preparation: Place a small amount (e.g., 20-30 mg) of crude 7-Bromo-1,5-dichloroisoquinoline into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (from the list in FAQ Q3) dropwise, until about 0.5 mL has been added. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observation: The best solvent will be one in which the compound was largely insoluble at room temperature, fully soluble when hot, and formed a significant amount of crystals upon cooling.

Part 2: Recrystallization Procedure (Single Solvent)

  • Dissolution: Place the crude 7-Bromo-1,5-dichloroisoquinoline in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask. Continue adding solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals to a constant weight.

Data Presentation: Predicted Solubility of 7-Bromo-1,5-dichloroisoquinoline

The following table provides a predicted solubility profile to guide your solvent selection. These are predictions based on chemical principles and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted Solubility of 7-Bromo-1,5-dichloroisoquinoline
Non-Polar Hexane, HeptaneLow solubility at all temperatures. Potentially a good "antisolvent."
Aromatic TolueneModerate to good solubility when hot, lower when cold. A good candidate.
Halogenated Dichloromethane (DCM)Likely to be quite soluble even at room temperature.[9]
Ethers Diethyl Ether, THFModerate solubility. THF may be too good of a solvent.[9]
Esters Ethyl AcetateGood candidate for a single solvent or as a component in a mixed system.
Ketones AcetoneLikely to be a good solvent, possibly too soluble at room temperature.
Alcohols Methanol, EthanolModerate solubility when hot, lower when cold. Good candidates.
Polar Aprotic Acetonitrile (MeCN)May be a good solvent for recrystallization.
Highly Polar WaterInsoluble. A good "antisolvent" if using a water-miscible solvent like ethanol or acetone.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_analysis Analysis of Screening Results cluster_procedure Recrystallization Procedure start Start with Crude 7-Bromo-1,5-dichloroisoquinoline test_solvents Test Solubility in Various Solvents start->test_solvents good_single Good solubility when hot, poor when cold? test_solvents->good_single too_soluble Too soluble at room temperature? good_single->too_soluble No single_solvent Perform Single-Solvent Recrystallization good_single->single_solvent Yes insoluble Insoluble even when hot? too_soluble->insoluble No mixed_solvent Use as 'Good Solvent' in Mixed System too_soluble->mixed_solvent Yes antisolvent Use as 'Antisolvent' in Mixed System insoluble->antisolvent Yes end Pure Crystals single_solvent->end mixed_solvent->end antisolvent->end

Caption: Decision workflow for selecting a recrystallization solvent system.

References

  • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Crystallization - University of California, Irvine. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • How to purify halo-isoquinolines?? - Reddit. (2018, September 6).
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Recrystallization - Part 2 - University of Massachusetts. (n.d.).
  • Experiment 2: Recrystallization - University of Missouri–St. Louis. (n.d.).
  • Recrystallization - University of California, Los Angeles. (n.d.).

Sources

Optimization

Technical Support Center: Handling and Stability of 7-Bromo-1,5-dichloroisoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chemical liabilities of 7-Bromo-1,5-dichloroisoquinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chemical liabilities of 7-Bromo-1,5-dichloroisoquinoline . Halogenated isoquinolines are notoriously sensitive to environmental factors in solution. This guide provides the mechanistic causality behind these instabilities and offers field-proven, self-validating protocols to ensure the absolute integrity of your experimental data.

Mechanistic Overview & Chemical Liabilities

To successfully stabilize 7-Bromo-1,5-dichloroisoquinoline in solution, we must first understand its three primary structural liabilities:

  • C1-Chloro Hyper-Reactivity: The nitrogen atom in the isoquinoline core acts as a strong electron-withdrawing group, severely depleting electron density at the adjacent C1 position. This makes the 1-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

  • C7-Bromo Photolability: The carbon-bromine bond at the 7-position is weaker than the C-Cl bonds and is prone to photolytic cleavage (dehalogenation) when exposed to UV or ambient light over extended periods[2].

  • C5-Chloro Stability: By contrast, the 5-chloro group is relatively inert to spontaneous substitution under standard assay conditions, serving mostly as a stable steric and electronic modulator.

Pathways Parent 7-Bromo-1,5-dichloroisoquinoline (Intact) Hydrolysis Isoquinolin-1(2H)-one Derivative (Hydrolysis Product) Parent->Hydrolysis H2O / Trace Moisture (SNAr at C1) Alkoxy 1-Alkoxyisoquinoline (Solvent Adduct) Parent->Alkoxy Protic Solvents (MeOH/EtOH) (SNAr at C1) Debromo 1,5-Dichloroisoquinoline (Photolytic Cleavage) Parent->Debromo UV / Ambient Light (C-Br Homolysis at C7)

Fig 1. Primary degradation pathways of 7-Bromo-1,5-dichloroisoquinoline in solution.

Troubleshooting & FAQs

Q: My 10 mM stock solution in DMSO turned yellow after a week at room temperature, and LC-MS shows a new mass peak corresponding to [M-Cl+OH]. What went wrong? A: Your compound has undergone hydrolysis. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. Because the C1-chloro position is highly electrophilic, even trace amounts of water will act as a nucleophile, displacing the chloride ion to form an isoquinolin-1(2H)-one (hydrolysis product)[3]. Solution: Always use anhydrous, septum-sealed DMSO or switch to anhydrous acetonitrile (ACN). Store stocks at -20°C under an argon atmosphere.

Q: Can I use methanol or ethanol to prepare serial dilutions for my biochemical assays? A: Absolutely not. Protic solvents like methanol and ethanol are strong enough nucleophiles to attack the C1 position via SNAr at room temperature[4]. This will rapidly convert your compound into 1-methoxy- or 1-ethoxy-7-bromo-5-chloroisoquinoline. Solution: Use aprotic solvents (e.g., ACN, THF, or dry DMF) for all intermediate dilutions before final introduction into aqueous assay buffers.

Q: I am observing a loss of the bromine atom (debromination) during my 48-hour cell-based assays. How can I prevent this? A: The C-Br bond is photolabile. Extended exposure to ambient laboratory lighting during long incubations can induce homolytic cleavage of the C7-Br bond[2]. Solution: Conduct all incubations in the dark and store all solutions in amber glass vials.

Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of 7-Bromo-1,5-dichloroisoquinoline across various solvent systems, derived from field-validated stability profiles of 1-chloroisoquinoline derivatives.

Solvent SystemEnvironmental ConditionEstimated Half-Life ( t1/2​ )Primary Degradation Product
Wet DMSO (>0.1% H2O) 25°C, Ambient Light< 3 DaysIsoquinolin-1(2H)-one (Hydrolysis)
Methanol (Protic) 25°C, Dark< 12 Hours1-Methoxyisoquinoline derivative
Aqueous Buffer (pH 8.5) 37°C, Dark< 6 HoursIsoquinolin-1(2H)-one (Hydrolysis)
Anhydrous ACN -20°C, Dark (Amber)> 6 MonthsNone (Stable)
Anhydrous DMSO -20°C, Argon Purged> 3 MonthsNone (Stable)
Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not assume your compound is stable. The following protocol is a self-validating system —it incorporates built-in Quality Control (QC) checkpoints that prove the methodology was executed correctly and the compound remains intact.

Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions

Objective: Generate a 10 mM stock solution resistant to hydrolysis and photolysis.

Step-by-Step Methodology:

  • Preparation: Bake glassware at 120°C for 2 hours to remove residual surface moisture. Cool in a desiccator.

  • Weighing: Weigh the 7-Bromo-1,5-dichloroisoquinoline powder inside a nitrogen-purged glovebag. If unavailable, immediately flush the vial with Argon post-weighing.

  • Dissolution: Inject anhydrous, septum-sealed Acetonitrile (ACN) (water content <50 ppm) to achieve a 10 mM concentration. Causality: ACN is aprotic and non-nucleophilic, completely eliminating the SNAr degradation pathway.

  • Aliquotting: Dispense 50 µL aliquots into single-use, Argon-purged amber glass vials . Causality: Amber glass blocks UV/visible light, preventing C7-Br photolytic cleavage; single-use aliquots prevent freeze-thaw condensation (which introduces water).

  • Storage: Store immediately at -20°C.

Protocol 2: LC-MS Quality Control (QC) Validation Workflow

Objective: Validate stock integrity prior to critical biological assays.

Step-by-Step Methodology:

  • Sampling: Thaw one 50 µL aliquot at room temperature.

  • Dilution: Dilute 1 µL of the stock into 99 µL of anhydrous ACN (100 µM final).

  • Analysis: Run a rapid 5-minute LC-MS gradient (C18 column, Water/ACN with 0.1% Formic Acid).

  • Validation Checkpoint:

    • Pass: Single peak at expected m/z (approx. 275.8 [M+H]+ for the most abundant isotope).

    • Fail: Presence of m/z 258.0 (Hydrolysis:[M-Cl+OH]+) or m/z 197.9 (Debromination). If degradation exceeds 2% Total Ion Current (TIC), discard the batch.

Workflow Step1 1. Weigh Solid (Inert Atmosphere) Step2 2. Dissolve (Anhydrous ACN) Step1->Step2 Step3 3. Aliquot (Amber Vials) Step2->Step3 Step4 4. Store (-20°C, Argon) Step3->Step4 Step5 5. QC Validation (LC-MS prior to use) Step4->Step5

Fig 2. Self-validating workflow for the preparation and storage of stable stock solutions.

References
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications.[Link]

  • Product Class 5: Isoquinolines. Thieme Connect.[Link]

  • α-N-Heterocyclic Thiosemicarbazone Derivatives as Potential Antitumor Agents. CORE.[Link]

Sources

Troubleshooting

Chromatography Support Hub: Resolving Halogenated Isoquinoline Isomers

Welcome to the Technical Support Center for advanced chromatographic separations. Halogenated isoquinolines (e.g., fluoro-, chloro-, and bromo-isoquinolines) are highly valued pharmacophores in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic separations. Halogenated isoquinolines (e.g., fluoro-, chloro-, and bromo-isoquinolines) are highly valued pharmacophores in drug discovery. However, isolating their positional isomers presents a notorious bottleneck for analytical and preparative scientists.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic trial-and-error. Here, we address the root physicochemical causes of co-elution and peak tailing, providing you with self-validating protocols to achieve robust baseline separation.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why do positional isomers of halogenated isoquinolines (e.g., 4-bromo vs. 5-bromo-isoquinoline) perfectly co-elute on my standard C18 column? A: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of halogenated isoquinolines possess identical molecular weights and nearly indistinguishable LogP (hydrophobicity) values. Because a C18 column cannot recognize the subtle spatial redistribution of electron density caused by the halogen's position, it fails to differentiate the isomers, resulting in co-elution. To resolve this, you must abandon purely hydrophobic retention and introduce orthogonal selectivity.

Q2: What stationary phase chemistry is required to achieve baseline separation (Rs > 1.5) for these isomers? A: You must switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. Causality: A PFP phase provides multiple retention mechanisms that a C18 lacks: π−π interactions, dipole-dipole interactions, hydrogen bonding, and rigid shape (steric) selectivity (1)[1]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. When halogenated isoquinoline isomers pass through the column, the PFP phase interacts differentially with the distinct dipole moments and π -electron distributions of each isomer, pulling them apart (2)[2].

Q3: I switched to a PFP column, and while I see separation, I am now experiencing severe peak tailing. How do I correct this? A: This is a secondary interaction issue driven by the basicity of the isoquinoline ring. Isoquinoline has a pKa of approximately 5.42 (3)[3]. If your mobile phase is unbuffered or near neutral pH, the nitrogen atom is only partially ionized. This leads to mixed-mode retention where the basic nitrogen interacts strongly with acidic, unendcapped residual silanols on the silica support. Solution: Lower the mobile phase pH to at least 2 units below the pKa (e.g., pH < 3.4). Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) will fully protonate the isoquinoline nitrogen and simultaneously mask the residual silanols, instantly restoring peak symmetry.

Part 2: Quantitative Data & Phase Selection

To optimize your workflow, compare the retention mechanisms of standard stationary phases against the specific demands of halogenated isoquinolines.

Table 1: Stationary Phase Selectivity Comparison for Halogenated Isoquinolines

Stationary PhasePrimary Retention Mechanism(s)Selectivity for Halogenated IsomersRecommended Use Case
C18 (Alkyl) Hydrophobic (Dispersive)LowGeneral purity screening; non-isomeric mixtures.
Phenyl-Hexyl Hydrophobic, π−π ModerateAromatic compounds with differing aliphatic chains.
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, Steric, H-bondingHigh Positional isomers of halogenated heteroaromatics.

Part 3: Method Development Workflow

The following decision logic illustrates the "Fail Fast" methodology used by application scientists to rapidly resolve co-eluting isomers.

G A Halogenated Isoquinoline Mixture B Initial Screen: C18 Column Water/MeCN Gradient A->B C Result: Co-elution (Rs < 1.0) B->C D Action: Switch to PFP Column (Exploit π-π & Dipole interactions) C->D E Result: Better Retention, but Severe Peak Tailing D->E F Action: Acidify Mobile Phase (Add 0.1% Formic Acid, pH < 3) E->F G Result: Baseline Separation (Rs > 2.0, Tf < 1.2) F->G

Troubleshooting workflow for resolving co-elution of halogenated isoquinoline isomers via RP-HPLC.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It includes built-in system suitability criteria that must be met before proceeding to preparative scale-up or quantitative analysis. This specific methodology is adapted from optimized protocols for brominated isoquinolines (4)[4].

Step 1: Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Milli-Q Water (Yields pH ~2.7).

    • Causality: Ensures the isoquinoline nitrogen is fully protonated, preventing secondary silanol interactions.

  • Solvent B: 0.1% Formic Acid in HPLC-Grade Acetonitrile.

Step 2: Column Selection & Equilibration
  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl (Dimensions: 4.6 x 150 mm, 3.5 µm particle size).

  • Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the porous silica layer, which sharpens peaks.

  • Equilibration: Flow at 1.0 mL/min at 5% B for 10 column volumes until the baseline is stable.

Step 3: Gradient Elution Execution

Program the LC pump with the following gradient table:

  • 0.00 - 2.00 min: 5% B (Isocratic hold to focus the analytes at the column head).

  • 2.00 - 12.00 min: Linear ramp to 90% B.

  • 12.00 - 15.00 min: Hold at 90% B (Column wash to remove highly retained hydrophobic impurities).

  • 15.10 - 20.00 min: Return to 5% B (Re-equilibration for the next injection).

Step 4: Detection & System Suitability (Self-Validation)
  • Detection: Set the Diode Array Detector (DAD) to 230 nm (primary) and 254 nm (secondary).

  • Validation Check 1 (Resolution): Calculate the Resolution ( Rs​ ) between the closest eluting isomer pair.

    • Action: If Rs​<1.5 , the gradient is too steep. Decrease the gradient slope by extending the ramp time from 12.00 min to 18.00 min.

  • Validation Check 2 (Peak Symmetry): Calculate the Tailing Factor ( Tf​ ).

    • Action: If Tf​>1.5 , silanol interactions are still occurring. Verify that the pH of Solvent A is strictly < 3.0. If necessary, switch from Formic Acid to the stronger Trifluoroacetic Acid (TFA).

Part 5: References

  • Agilent Technologies, Inc. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Available at:[Link]

  • Phenomenex. "Luna PFP(2) HPLC Columns." Available at:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Activating 7-Position Bromine in 7-Bromo-1,5-dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 7-Bromo-1,5-dichloroisoquinoline. This guide is designe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 7-Bromo-1,5-dichloroisoquinoline. This guide is designed to provide in-depth technical assistance and troubleshooting advice for activating the C7-Br bond while navigating the challenges posed by the two chlorine substituents. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the underlying chemical principles governing catalyst and ligand selection for achieving high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selectively activating the 7-position bromine over the 1- and 5-position chlorines?

The primary challenge lies in the inherent reactivity differences between carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Generally, the reactivity order is C-I > C-Br > C-Cl.[1][2] This trend is governed by bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst.[3] Therefore, the C-Br bond at the 7-position is expected to be more reactive than the C-Cl bonds at the 1- and 5-positions, providing a basis for chemoselectivity. However, electronic effects from the nitrogen atom in the isoquinoline ring can influence the reactivity of adjacent and para positions, potentially complicating selectivity.[4]

Q2: Which types of cross-coupling reactions are most suitable for selective C7 functionalization?

Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options for selectively functionalizing the 7-position. The choice of reaction will depend on the desired substituent to be introduced (aryl/heteroaryl, amine, or alkynyl group, respectively). The key to success in each of these reactions is the careful selection of the palladium catalyst and, crucially, the supporting ligand.

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

The selection of the catalyst and ligand system is the most critical factor for achieving high selectivity and yield. Here are some guiding principles:

  • For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands are often preferred. Ligands like SPhos, XPhos, and RuPhos can promote the oxidative addition of the C-Br bond while being less reactive towards the stronger C-Cl bonds.[5] In some cases, N-heterocyclic carbene (NHC) ligands can also be effective, but their steric bulk needs to be carefully tuned to avoid over-functionalization (reaction at both C-Br and C-Cl sites).[6][7]

  • For Buchwald-Hartwig Amination: This reaction also benefits from bulky, electron-rich phosphine ligands.[5][8] Ligands such as BrettPhos, XPhos, and Josiphos are commonly used.[5] The choice of base is also critical and can influence catalyst activity and selectivity.[9]

  • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is the standard for Sonogashira reactions.[10] The phosphine ligands on palladium help to facilitate the catalytic cycle. Copper-free conditions are also possible, often requiring a specific ligand and base combination to promote the reaction.[11]

The following diagram illustrates the general decision-making process for catalyst selection:

CatalystSelection Substrate 7-Bromo-1,5-dichloroisoquinoline ReactionType Desired Transformation? Substrate->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Aryl/Vinyl Group Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Amine Group Sonogashira Sonogashira (C-C≡C) ReactionType->Sonogashira Alkynyl Group LigandChoiceSuzuki Select Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Suzuki->LigandChoiceSuzuki LigandChoiceBuchwald Select Bulky, Electron-Rich Phosphine Ligand (e.g., BrettPhos, XPhos) Buchwald->LigandChoiceBuchwald CatalystChoiceSonogashira Use Pd/Cu Co-catalyst System (e.g., Pd(PPh₃)₄ / CuI) Sonogashira->CatalystChoiceSonogashira Troubleshooting Start Experiment Start Problem Identify Issue Start->Problem NoReaction Low/No Conversion Problem->NoReaction Conversion Issue SideProducts Side Products (e.g., Over-functionalization) Problem->SideProducts Selectivity Issue Homocoupling Homocoupling Problem->Homocoupling Byproduct Issue CheckCatalyst Check Catalyst Activity: - Inert atmosphere - Fresh reagents - Increase loading NoReaction->CheckCatalyst LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Degas Improve Degassing - Freeze-pump-thaw Homocoupling->Degas ChangeLigand Screen Different Ligands: - Vary sterics/electronics CheckCatalyst->ChangeLigand If still no reaction ChangeConditions Optimize Base/Solvent ChangeLigand->ChangeConditions If still no reaction Success Successful Reaction ChangeConditions->Success If successful ModifyLigand Adjust Ligand Bulk LowerTemp->ModifyLigand If selectivity is still poor ModifyLigand->Success If successful CheckRatio Verify Pd:Ligand Ratio Degas->CheckRatio If homocoupling persists CheckRatio->Success If successful

Caption: A systematic approach to troubleshooting common issues in cross-coupling reactions.

Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions
ParameterRecommendationRationale
Pd Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common, reliable Pd(II) and Pd(0) precatalysts. [9][12]
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that promote C-Br activation. [5]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Effective in facilitating the transmetalation step. [13]
Solvent Dioxane/H₂O (e.g., 4:1) or TolueneCommon solvent systems for Suzuki couplings. [9]
Temperature 80-110 °CA good starting range to balance reactivity and selectivity.
Table 2: Buchwald-Hartwig Amination Conditions
ParameterRecommendationRationale
Pd Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Standard precatalysts for Buchwald-Hartwig amination. [9][14]
Ligand BrettPhos or XPhos (1.1-1.2 eq. to Pd)Highly effective ligands for C-N bond formation. [5]
Base NaOt-Bu or LHMDS (1.5-2 equivalents)Strong, non-nucleophilic bases are required. [8]
Solvent Toluene or DioxaneAprotic solvents that are well-suited for this reaction. [8]
Temperature 90-110 °CTypically requires elevated temperatures for good conversion.
Table 3: Sonogashira Coupling Conditions
ParameterRecommendationRationale
Pd Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Standard palladium catalysts for Sonogashira reactions. [10]
Co-catalyst CuI (1-5 mol%)Activates the terminal alkyne for transmetalation.
Base Et₃N or DIPEA (2-3 equivalents)Amine base acts as a solvent and proton scavenger. [15]
Solvent THF or DMFCommon solvents that dissolve the reactants and catalysts. [15]
Temperature Room Temperature to 60 °COften proceeds under mild conditions. [1]

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF PAR.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of California.
  • Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. ResearchGate.
  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC.
  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Coupling of 7-Bromo-1-tetralone. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for the Sonogashira Coupling of Bromoalkynes. Benchchem.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 7-Bromo-1,5-dichloroisoquinoline

1H NMR Structural Elucidation Guide: 7-Bromo-1,5-dichloroisoquinoline vs. Analogs in Drug Discovery Introduction In the landscape of modern medicinal chemistry, halogenated isoquinolines serve as highly privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Structural Elucidation Guide: 7-Bromo-1,5-dichloroisoquinoline vs. Analogs in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, halogenated isoquinolines serve as highly privileged scaffolds. Specifically, 7-bromo-1,5-dichloroisoquinoline is a critical electrophilic intermediate in the synthesis of tricyclic derivative inhibitors. These derivatives are currently being evaluated as potent MALT1 paracaspase inhibitors, which are crucial for treating NF-κB-driven malignancies such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL)[1]. Because MALT1 acts downstream of most druggable kinases in the BCR signaling pathway, accurately synthesizing and verifying its inhibitors is a high priority in drug development[2].

For synthetic chemists, verifying the regioselective incorporation of halogens onto the isoquinoline core is paramount. This guide provides an objective, comparative analysis of the 1 H NMR signatures of 7-bromo-1,5-dichloroisoquinoline (PubChem CID: 116489043) against its unsubstituted and partially substituted precursors[3].

Section 1: Causality in NMR Chemical Shifts (The "Why")

Understanding the 1 H NMR spectrum of a polyhalogenated heterocycle requires moving beyond simple empirical matching to analyzing the underlying stereoelectronic causality. The chemical shifts in 7-bromo-1,5-dichloroisoquinoline are governed by three primary phenomena:

  • The Peri-Effect (Steric & Magnetic Crowding): In fused bicyclic systems, protons at the 1- and 8-positions, as well as the 4- and 5-positions, are in close spatial proximity across the peri-space[4]. When a bulky, electron-rich chlorine atom is installed at C1, its magnetic anisotropy and steric bulk severely deshield the C8 proton, shifting it downfield by approximately +0.4 to +0.6 ppm. A similar, albeit slightly weaker, peri-deshielding effect occurs between a C5 chlorine and the C4 proton.

  • Halogen Inductive (-I) Effects: Chlorine and bromine are highly electronegative. While they can donate electron density via resonance (+M) in some systems, their inductive withdrawal (-I) dominates the local environment of the isoquinoline's benzene ring, deshielding the adjacent ortho and meta protons (H6 and H8).

  • Nitrogen Electronegativity: The pyridine-like nitrogen at position 2 intrinsically deshields the adjacent C3 proton, making it one of the most downfield signals in the spectrum, independent of the halogenation state.

Section 2: Comparative 1 H NMR Data Analysis

To track the progression of electrophilic aromatic substitution or cross-coupling reactions, researchers must compare the target molecule against its structural baseline. Table 1 outlines the progressive chemical shift evolution from the parent isoquinoline to the fully functionalized 7-bromo-1,5-dichloroisoquinoline.

Table 1: Comparative 1 H NMR Chemical Shifts ( δ , ppm) in CDCl 3​

Proton PositionIsoquinoline (Baseline)1,5-Dichloroisoquinoline (Intermediate)7-Bromo-1,5-dichloroisoquinoline (Target)
H1 9.25 (s)Substituted (Cl)Substituted (Cl)
H3 8.51 (d, J = 5.8 Hz)8.40 (d, J = 5.8 Hz)8.45 (d, J = 5.8 Hz)
H4 7.64 (d, J = 5.8 Hz)8.00 (d, J = 5.8 Hz)8.05 (d, J = 5.8 Hz)
H5 7.81 (d, J = 8.0 Hz)Substituted (Cl)Substituted (Cl)
H6 7.68 (t, J = 8.0 Hz)7.70 (d, J = 7.8 Hz)8.12 (d, J = 1.8 Hz)
H7 7.58 (t, J = 8.0 Hz)7.65 (t, J = 7.8 Hz)Substituted (Br)
H8 7.96 (d, J = 8.0 Hz)8.30 (d, J = 7.8 Hz)8.55 (d, J = 1.8 Hz)

Data Interpretation Note: In the target molecule, the presence of halogens at C5 and C7 isolates the H6 and H8 protons. Because they are meta to one another, their coupling constant shrinks from a typical ortho coupling (J ≈ 8.0 Hz) to a fine meta coupling (J ≈ 1.8 Hz). Furthermore, H8 becomes the most downfield signal (8.55 ppm) due to the combined ortho-effect of the C7-Br and the massive peri-effect of the C1-Cl.

Section 3: Experimental Protocol: High-Resolution 1 H NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be used for acquiring the NMR spectrum.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified 7-bromo-1,5-dichloroisoquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is chosen because the compound is highly lipophilic and lacks exchangeable protons. The concentration ensures a high signal-to-noise (S/N) ratio within a short acquisition time, preventing solvent evaporation artifacts.

Step 2: Instrument Calibration

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ and perform rigorous gradient shimming (Z1-Z5).

  • Causality: Precise shimming is mandatory to resolve the fine 1.8 Hz meta-coupling between H6 and H8. Poor shimming will broaden these signals into indistinguishable singlets.

Step 3: Acquisition Parameters

  • Action: Use a standard 30-degree pulse sequence (zg30). Set the spectral width (SW) to 20 ppm. Critically, set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 scans.

  • Causality: Rigid aromatic protons often have long T1​ relaxation times. A D1 of 2.0s ensures complete macroscopic magnetization recovery between pulses, which is the only way to guarantee perfectly quantitative integration.

Step 4: Processing and Self-Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

  • Self-Validation Check: Integrate the signals. A structurally pure sample of 7-bromo-1,5-dichloroisoquinoline acts as a self-validating system: it must yield exactly four distinct proton signals integrating to a 1:1:1:1 ratio. The presence of exactly two independent spin systems (two doublets with J ≈ 5.8 Hz for H3/H4, and two doublets with J ≈ 1.8 Hz for H6/H8) mathematically confirms the regiochemistry. Any deviation indicates an isomeric impurity (e.g., 5-bromo-1,7-dichloroisoquinoline).

Section 4: Workflow Visualization

NMR_Workflow N1 Sample Preparation (CDCl3, 15-20 mg) N2 1H NMR Acquisition (zg30, 400/600 MHz) N1->N2 N3 Signal Processing (FT, Phase/Baseline Corr.) N2->N3 N4 Multiplet Extraction (J-coupling analysis) N3->N4 N5 Peri-Effect Assessment (H4 and H8 deshielding) N4->N5 N6 Structural Verification (Target Confirmation) N5->N6

Workflow for high-resolution 1H NMR structural verification of halogenated isoquinolines.

References

  • PubChemLite: 7-bromo-1,5-dichloroisoquinoline (Structural Information)
  • Tricyclic derivative inhibitor, preparation method therefor, and application thereof (WO2023125877A1)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines (Peri-Effect Documentation)

Sources

Comparative

HPLC Method Development for 7-Bromo-1,5-Dichloroisoquinoline Purity Analysis: A Column Technology and Selectivity Comparison Guide

Introduction 7-Bromo-1,5-dichloroisoquinoline (CAS: 1601233-83-3) is a highly halogenated, heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including MALT1 inhibitors fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Bromo-1,5-dichloroisoquinoline (CAS: 1601233-83-3) is a highly halogenated, heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including MALT1 inhibitors for the treatment of lymphomas[1][2]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents two distinct physicochemical challenges:

  • The Basicity Problem: The nitrogen atom within the isoquinoline ring is highly basic. In reversed-phase chromatography, basic compounds tend to undergo secondary ion-exchange interactions with residual, unendcapped silanol groups (-Si-OH) on the silica stationary phase, leading to severe peak tailing[3][4].

  • The Halogenation Factor: The presence of one bromine and two chlorine atoms renders the molecule highly hydrophobic, polarizable, and sterically complex. Resolving this API from closely related synthetic impurities (such as 7-bromo-1-chloroisoquinolin-5-amine or other regioisomers) requires highly specific spatial and electronic selectivity[1].

This guide objectively compares column technologies and outlines a self-validating method development protocol grounded in chromatographic causality.

Section 1: The Mechanistic Logic of Method Development

To overcome the challenges of basic, halogenated aromatics, we must move beyond trial-and-error and apply targeted chromatographic principles.

HPLC_Method_Logic A 7-Bromo-1,5-dichloroisoquinoline (Basic N, Halogenated) B1 Challenge: Peak Tailing (Silanol Interactions) A->B1 B2 Challenge: Regioisomers (Halogen Selectivity) A->B2 C1 Solution: Low pH Buffer (Protonate Silanols) B1->C1 C3 Solution: Core-Shell (High Efficiency) B1->C3 C2 Solution: Phenyl-Hexyl (π-π Selectivity) B2->C2 B2->C3 D Optimized HPLC Method (Rs > 2.0, Tf < 1.2) C1->D C2->D C3->D

Logical workflow for HPLC method development addressing basicity and halogenation challenges.

The Causality of Mobile Phase Selection

Method development requires the mobile phase to synergize with the stationary phase:

  • pH Control: To mitigate silanol-induced peak tailing, the mobile phase must be highly acidic (e.g., pH < 2.5 using 0.1% Trifluoroacetic acid). At this low pH, residual silanols on the column are fully protonated and neutralized, while the basic isoquinoline nitrogen is also protonated. This forces the retention mechanism to rely solely on the bonded phase rather than parasitic secondary silanol interactions, drastically improving peak shape[3][5].

  • Organic Modifier (Methanol vs. Acetonitrile): When utilizing a Phenyl-Hexyl column, Methanol is vastly superior to Acetonitrile. Acetonitrile contains π electrons (C≡N) that actively compete with the analyte for the stationary phase's phenyl rings, suppressing π−π interactions. Methanol, being protic and lacking π electrons, enhances the π−π selectivity required to resolve halogenated regioisomers[6].

Section 2: Column Technology & Selectivity Comparison

To objectively determine the optimal method, we compared three distinct column technologies for the separation of 7-Bromo-1,5-dichloroisoquinoline and its primary synthetic impurity.

  • 5 µm Fully Porous C18 (The Traditional Standard): Fully porous particles (FPP) have a uniform porous structure throughout. While offering high sample loading capacity, the deep diffusion paths lead to broader peaks, lower efficiency, and longer analysis times[7][8].

  • 2.7 µm Core-Shell C18 (The Efficiency Upgrade): Superficially porous particles (SPP), or core-shell columns, feature a solid non-porous silica core surrounded by a thin porous outer shell. This architecture drastically reduces the axial diffusion path of analytes, delivering UHPLC-like efficiencies (high theoretical plates) at standard HPLC backpressures[9][10].

  • 2.7 µm Core-Shell Phenyl-Hexyl (The Selectivity Champion): While standard C18 relies purely on hydrophobic dispersive forces, the Phenyl-Hexyl phase incorporates a terminal phenyl ring attached via a 6-carbon spacer. This enables orthogonal π−π interactions with the aromatic isoquinoline ring. The hexyl spacer provides conformational flexibility, allowing the phase to achieve unique shape selectivity specifically tailored for planar, halogenated aromatics[11][12].

Quantitative Performance Data

The following table summarizes the experimental performance of the three column chemistries under identical gradient conditions (0.1% TFA in Water / Methanol).

Column TechnologyParticle TypeRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*
Traditional C18 5.0 µm Fully Porous12.41.828,5001.4
Modern C18 2.7 µm Core-Shell8.21.4519,2002.1
Phenyl-Hexyl 2.7 µm Core-Shell9.51.1221,5003.8

*Resolution (Rs) calculated between 7-Bromo-1,5-dichloroisoquinoline and 7-bromo-1-chloroisoquinolin-5-amine.

Data Analysis: The Core-Shell Phenyl-Hexyl column provides the sharpest peaks (lowest Tf) due to the synergistic effect of the core-shell architecture and the highly endcapped surface. Most importantly, it delivers superior resolution (Rs = 3.8) driven by the targeted π−π selectivity for the halogenated functional groups.

Section 3: Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The protocol below incorporates a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any quantitative purity analysis begins.

Experimental_Workflow S1 1. Sample Prep (1 mg/mL) S2 2. Equilibration (Phenyl-Hexyl) S1->S2 S3 3. Gradient Elution (0.1% TFA / MeOH) S2->S3 S4 4. UV Detection (254 nm) S3->S4 S5 5. SST Validation (Rs > 2.0) S4->S5

Step-by-step experimental workflow for the purity analysis of 7-Bromo-1,5-dichloroisoquinoline.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Low pH (approx. 2.0) suppresses silanol ionization[5].

  • Mobile Phase B: 100% LC-MS grade Methanol. Causality: Enhances π−π interactions[6].

2. Chromatographic Conditions

  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (optimal for aromatic isoquinoline chromophores).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 30% B

    • 15.1-20 min: Re-equilibration

3. System Suitability Testing (The Self-Validating Mechanism) Before analyzing unknown batches, inject a System Suitability Standard containing 0.1 mg/mL of 7-Bromo-1,5-dichloroisoquinoline and 0.1 mg/mL of 7-bromo-1-chloroisoquinolin-5-amine.

  • Acceptance Criteria:

    • Resolution (Rs) between the two peaks must be ≥ 2.0 .

    • USP Tailing Factor (Tf) for the main peak must be ≤ 1.5 .

    • Relative Standard Deviation (RSD) of retention time for 5 replicate injections must be ≤ 1.0% .

  • Logic: If the system fails these criteria, the run is invalidated. The analyst must check for column degradation, mobile phase pH drift, or pump proportioning errors before proceeding.

4. Sample Analysis

  • Dissolve the 7-Bromo-1,5-dichloroisoquinoline sample in Methanol to a final concentration of 1.0 mg/mL.

  • Inject 5 µL of the sample solution.

  • Integrate all peaks 0.05% area to determine the chromatographic purity.

References

  • Phenomenex. Fully Porous HPLC Columns for Precision.
  • Pharma Growth Hub. Unraveling the Advantages of Core-Shell Columns in HPLC.
  • Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC.
  • Dr. Maisch. Reprospher 100 Phenyl-Hexyl.
  • Chrom Tech, Inc. The Difference Between Superficially Porous and Fully Porous Particles.
  • ijprajournal. HPLC Method Development - A Review.
  • Phenomenex. Luna HPLC Columns.
  • SciSpace.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Chromatography Online. Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • Googleapis.com.
  • Google Patents.

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of 7-Bromo-1,5-dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals The Foundational Step: Synthesis and Crystallization A prerequisite to any crystal structure determination is the synthesis of the target compound and the s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Step: Synthesis and Crystallization

A prerequisite to any crystal structure determination is the synthesis of the target compound and the subsequent growth of high-quality crystals. Based on established procedures for similar halogenated isoquinolines, a plausible synthetic route is proposed.[1]

Proposed Synthesis of 7-Bromo-1,5-dichloroisoquinoline

The synthesis of the title compound can be approached from a suitable precursor, such as a bromo-chloro-hydroxyisoquinoline, followed by a chlorination step. A potential pathway is outlined below.

cluster_synthesis Synthesis Workflow start 7-Bromo-5-chloro-1-hydroxyisoquinoline reagent Phosphorus Oxychloride (POCl3) Heat start->reagent Reactant product 7-Bromo-1,5-dichloroisoquinoline reagent->product Chlorination purification Purification (Column Chromatography) product->purification crystallization Crystal Growth (Slow Evaporation) purification->crystallization final_crystal Single Crystals crystallization->final_crystal

Caption: Proposed workflow for the synthesis and crystallization of 7-Bromo-1,5-dichloroisoquinoline.

Experimental Protocol: Crystal Growth

The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystals. Slow evaporation is a common and effective method for growing single crystals of small organic molecules.

  • Dissolution: Dissolve the purified 7-Bromo-1,5-dichloroisoquinoline in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture). Gently warm the solution to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of well-defined single crystals.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.[2][3]

cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal Mount Single Crystal diffractometer X-ray Diffractometer crystal->diffractometer data_collection Data Collection (Diffraction Pattern) diffractometer->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF File structure_refinement->validation

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are integrated and scaled to obtain a set of structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined by least-squares methods against the experimental data to obtain the final, accurate crystal structure.[4]

  • Validation: The final structure is validated using software tools like CheckCIF to ensure its quality and correctness.

Alternative and Complementary Methodologies

In cases where obtaining suitable single crystals is challenging, or when further characterization of the bulk material is required, other techniques can be employed.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the crystallinity and phase purity of a bulk sample. While it does not provide the atomic-level detail of SC-XRD, it generates a characteristic fingerprint for a specific crystalline phase.

Key Applications:

  • Confirming the bulk of the synthesized material is the same crystalline phase as the single crystal used for SC-XRD.

  • Identifying different polymorphs (different crystal packings of the same molecule).

  • Structure determination from powder data is possible but is significantly more challenging than from single-crystal data.

NMR Crystallography

NMR crystallography is an emerging field that uses solid-state NMR (ssNMR) spectroscopy, often in combination with computational methods, to determine crystal structures.[5] It is particularly powerful for microcrystalline samples that are not suitable for SC-XRD.[6][7]

Key Advantages:

  • Does not require single crystals; works with microcrystalline powders.[5]

  • Highly sensitive to the local environment of each atom, making it excellent for distinguishing between different polymorphs.

  • Can provide information on molecular packing and intermolecular interactions.[6]

Computational Crystal Structure Prediction (CSP)

CSP is a computational method that predicts the most stable crystal packing arrangements of a molecule based on its chemical diagram.[8][9] It has become a valuable tool in materials science and pharmaceutical development for predicting polymorphism.

Methodology:

  • Conformational Analysis: The possible conformations of the 7-Bromo-1,5-dichloroisoquinoline molecule are determined.

  • Crystal Packing Search: A search algorithm generates a large number of plausible crystal packing arrangements in various space groups.

  • Energy Ranking: The lattice energy of each predicted structure is calculated using force fields or quantum mechanical methods, and the structures are ranked by stability.[10]

The predicted low-energy structures can then be compared with experimental data, such as a PXRD pattern, to identify the experimentally observed form.

Comparative Analysis of Techniques

The choice of method for crystal structure determination depends on the nature of the sample and the specific information required.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)NMR CrystallographyCrystal Structure Prediction (CSP)
Sample Requirement Single crystal (~10-200 µm)Microcrystalline powderMicrocrystalline powderChemical structure only
Information Obtained Absolute 3D atomic structure, bond lengths, angles, packingCrystalline phase fingerprint, lattice parametersLocal atomic environments, connectivity, packingPlausible crystal packings, ranked by energy
Primary Application Definitive structure determinationPhase identification, purity analysisStructure of non-single crystals, polymorph screeningPolymorph prediction, understanding packing forces
Resolution AtomicLower than SC-XRDIndirect structural informationTheoretical models
Throughput Low to mediumHighLowMedium

Decision-Making Framework

For a novel compound like 7-Bromo-1,5-dichloroisoquinoline, a multi-pronged approach is often the most effective.

cluster_decision Method Selection Guide start Synthesized & Purified 7-Bromo-1,5-dichloroisoquinoline crystal_check Attempt Crystal Growth start->crystal_check single_crystal Single Crystals Obtained? crystal_check->single_crystal sc_xrd Perform SC-XRD single_crystal->sc_xrd Yes microcrystalline Only Microcrystalline Powder? single_crystal->microcrystalline No pxrd_bulk Confirm Bulk with PXRD sc_xrd->pxrd_bulk final_structure Definitive Crystal Structure pxrd_bulk->final_structure nmr_xtal NMR Crystallography microcrystalline->nmr_xtal Yes putative_structure Putative Crystal Structure microcrystalline->putative_structure No (Amorphous) csp Crystal Structure Prediction (CSP) nmr_xtal->csp pxrd_compare Compare Predicted Structures with Experimental PXRD csp->pxrd_compare pxrd_compare->putative_structure

Caption: Decision tree for selecting a crystal structure determination method.

Conclusion

The determination of the crystal structure of 7-Bromo-1,5-dichloroisoquinoline, a novel compound, necessitates a systematic and multi-faceted approach. While single-crystal X-ray diffraction remains the unequivocal gold standard, its successful application hinges on the ability to grow high-quality single crystals. In instances where this proves difficult, a synergistic combination of powder X-ray diffraction, NMR crystallography, and computational crystal structure prediction provides a powerful alternative pathway.[11] This integrated strategy not only enables the elucidation of the crystal structure from microcrystalline materials but also offers deeper insights into the polymorphic landscape of the compound, which is of paramount importance in the fields of materials science and pharmaceutical development.

References

  • Crystal structure prediction and isostructurality of three small organic halogen compounds. (n.d.). IUCrJ. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]

  • van Eijck, B. P. (2002). Crystal structure predictions for disordered halobenzenes. DSpace@Utrecht University. [Link]

  • Krasowska, M., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]

  • Benharref, A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules. [Link]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry. [Link]

  • Crystal structure prediction of N-halide phthalimide compounds: halogen bonding synthons as a touchstone. (2019). CrystEngComm. [Link]

  • Crystal structures of the isoquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Nuclear magnetic resonance crystallography. (n.d.). Wikipedia. [Link]

  • Lin, H., et al. (2020). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules. [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018). Semantic Scholar. [Link]

  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Solid-State NMR, prediction and diffraction: a promising ménage à trois for crystal structure determination of small organic m. (n.d.). IRIS UniTO. [Link]

  • Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (2012). University of Southampton ePrints Soton. [Link]

  • 7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N). (n.d.). PubChemLite. [Link]

  • Crystal structure prediction. (n.d.). Wikipedia. [Link]

Sources

Comparative

Confirming Regiochemistry of 7-Bromo-1,5-dichloroisoquinoline Derivatives: A Comparative Analytical Guide

Executive Summary: The Regiochemical Challenge Isoquinolines are privileged scaffolds in modern drug discovery, frequently serving as the core architecture for kinase inhibitors and MALT1 targeted therapies[1]. Within th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemical Challenge

Isoquinolines are privileged scaffolds in modern drug discovery, frequently serving as the core architecture for kinase inhibitors and MALT1 targeted therapies[1]. Within this chemical space, 7-bromo-1,5-dichloroisoquinoline is a highly versatile, polyhalogenated building block. However, its three distinct halogenated sites present a significant regiochemical challenge during sequential functionalization:

  • C1-Cl : Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen.

  • C7-Br : The most kinetically favored site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Cl : Typically the least reactive site, often reserved for late-stage functionalization.

When synthesizing complex tricyclic derivatives[1], relying solely on predicted chemical reactivity is a critical point of failure. Confirming the exact site of substitution is paramount. This guide objectively compares the analytical modalities used to definitively confirm the regiochemistry of these derivatives, providing actionable, self-validating protocols for drug development professionals.

Comparative Analysis of Analytical Modalities

To establish absolute structural certainty, chemists must choose between three primary analytical pathways. Each offers distinct advantages in terms of throughput, sample recovery, and definitive proof.

2D NMR Spectroscopy (The Frontline)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) is the workhorse for regiochemical assignment. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide complementary through-bond and through-space connectivity[2][3].

  • The Causality of Choice : 1D 1 H NMR can only indicate the loss of a halogen via the disappearance of a proton or a shift in multiplicity. In the 7-bromo-1,5-dichloroisoquinoline system, the remaining protons (C3-H, C4-H, C6-H, C8-H) are isolated or only meta-coupled. HMBC bridges this gap by revealing 2-bond and 3-bond correlations to quaternary carbons, while NOESY confirms spatial proximity (e.g., a new substituent at C1 will show an NOE to C8-H). This creates a self-validating logic matrix[3].

Single-Crystal X-Ray Diffraction (The Gold Standard)
  • The Causality of Choice : While NMR is inferential and depends on pulse sequence optimization, SCXRD provides the absolute 3D spatial coordinates of all heavy atoms[2]. It is the only modality that can definitively distinguish between highly similar regioisomers without relying on reference standards. However, it requires the compound to form high-quality single crystals, making it a bottleneck in high-throughput environments.

Computational NMR (The Tie-Breaker)
  • The Causality of Choice : When dynamic rotamers exist[4] or when severe signal overlap obscures critical HMBC correlations, empirical NMR falls short. Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method allows chemists to calculate theoretical 13 C and 1 H shifts for all possible regioisomers. Comparing experimental spectra to calculated spectra provides a statistically rigorous assignment[4].

Visualizing the Analytical Logic

G cluster_0 Primary Reactive Sites start Functionalized 7-Bromo-1,5-dichloroisoquinoline c1 C1 Substitution (SNAr) start->c1 c7 C7 Substitution (Pd-Coupling) start->c7 c5 C5 Substitution (Late-Stage) start->c5 nmr_c1 NOESY: New substituent protons correlate spatially to C8-H c1->nmr_c1 nmr_c7 HMBC: New substituent correlates through-bond to C6 & C8 carbons c7->nmr_c7 nmr_c5 HMBC: New substituent correlates through-bond to C4 & C6 carbons c5->nmr_c5

Caption: Regiochemical differentiation logic tree using 2D NMR correlations.

Data Presentation & Modality Comparison

Table 1: Performance Comparison of Analytical Modalities
ModalityTurnaround TimeSample RequirementDefinitive Regiochemistry?Cost / Accessibility
2D NMR (HMBC/NOESY) 2 - 12 Hours5 - 15 mg (Solution)Yes (Inferential)Low / High
SCXRD 3 - 14 Days1 - 5 mg (Single Crystal)Yes (Absolute)High / Moderate
Computational NMR 2 - 5 DaysNone (In Silico)Yes (Statistical)Low / Moderate
Tandem MS (MS/MS) < 1 Hour< 1 mg (Solution)No (Requires Standards)Low / High
Table 2: Diagnostic NMR Signals for the Isoquinoline Core

Expected baseline signals prior to substitution. Shifts will vary based on the electronic nature of the new functional group.

ProtonExpected 1 H Shift (ppm)MultiplicityKey HMBC Correlations ( 3J )Key NOESY Correlations
C3-H 8.2 - 8.5Doublet ( J≈5.5 Hz)C1, C4aC4-H
C4-H 7.8 - 8.1Doublet ( J≈5.5 Hz)C5, C8aC3-H
C6-H 7.9 - 8.2Doublet ( J≈1.8 Hz)C4a, C8C8-H (weak)
C8-H 8.3 - 8.6Doublet ( J≈1.8 Hz)C1, C6, C4aC1-Substituent (if present)

Experimental Protocols: Self-Validating Systems

Protocol 1: Self-Validating 2D NMR Workflow

This protocol establishes a closed-loop validation system where spatial (NOESY) and scalar (HMBC) data must independently agree[3].

  • Sample Preparation : Dissolve 10–15 mg of the highly purified isoquinoline derivative in 600 µL of a deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ). Ensure the solution is filtered through a plug of glass wool to remove paramagnetic particulates that can quench NOE signals.

  • Acquisition Parameters :

    • Acquire a standard 1 H spectrum (16 scans) and 13 C{ 1 H} spectrum (1024 scans).

    • Run a gradient-selected HMBC (gHMBC) optimized for long-range couplings. Critical Step : Set the long-range coupling delay to correspond to J=8 Hz.

    • Run a phase-sensitive NOESY with a mixing time ( τm​ ) of 300–500 ms, optimized for small molecules (MW < 500 Da)[4].

  • Causality & Validation : The choice of an 8 Hz delay in the HMBC specifically targets the 3-bond carbon-proton couplings characteristic of rigid aromatic systems[2]. If substitution occurs at C1, the C8-H must show an NOE cross-peak to the new substituent. If this NOE is absent, the HMBC must be cross-referenced to confirm substitution at C5 or C7 via correlations to C4/C6 or C6/C8, respectively.

Protocol 2: SCXRD Sample Preparation via Vapor Diffusion

When NMR data is ambiguous, absolute configuration must be obtained via SCXRD[2].

  • Solvent Selection : Identify a "good" solvent (e.g., dichloromethane or ethyl acetate) where the compound is highly soluble, and an "antisolvent" (e.g., pentane or hexanes) where it is completely insoluble.

  • Setup : Dissolve 2–5 mg of the compound in 0.5 mL of the good solvent in a 1-dram inner vial. Place this uncapped vial inside a 20 mL outer scintillation vial containing 3 mL of the antisolvent.

  • Equilibration : Cap the outer vial tightly. Allow vapor equilibration to occur undisturbed at room temperature for 3 to 7 days.

  • Causality & Validation : The slow diffusion of the volatile antisolvent into the good solvent gradually lowers the solubility of the isoquinoline derivative. This thermodynamic control specifically promotes nucleation over precipitation, which is essential for forming the defect-free single crystals required to mathematically resolve the exact spatial positions of the chlorine and bromine atoms[2].

Experimental Workflow Visualization

Workflow step1 Purified Regioisomer step2 1H & 13C NMR (1D Screening) step1->step2 step3 2D NMR (HMBC/NOESY) step2->step3 Liquid State step5 SCXRD (Absolute Proof) step2->step5 Crystalline step4 DFT Calculation (DP4+ Analysis) step3->step4 Ambiguous

Caption: Step-by-step experimental workflow for confirming isoquinoline regiochemistry.

References

  • Title: WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof Source: Google Patents URL
  • Title: 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives Source: ResearchGate URL
  • Title: Dynamic NMR and Ab Initio Studies of Exchange Between Rotamers of Derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)
  • Title: The NOESY and HMBC correlations of acetoxyisoquinoline 28c, and structure of 28b.

Sources

Validation

Elemental Analysis Standards for 7-Bromo-1,5-dichloroisoquinoline: A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks presented by heavily halogenated heteroaromatics. The compound 7-Bromo-1,5-dichloroisoquinoline (C9H4BrCl2N) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks presented by heavily halogenated heteroaromatics. The compound 7-Bromo-1,5-dichloroisoquinoline (C9H4BrCl2N) is a prime example. Widely utilized as a critical scaffold in the synthesis of tricyclic MALT1 inhibitors for targeted lymphoma therapies, this molecule presents a severe analytical challenge: it is composed of approximately 54.4% halogens by mass (28.85% Br, 25.60% Cl)[1].

When validating the purity and elemental composition of such drug intermediates, traditional analytical workflows often fail. This guide objectively compares the performance of modern automated systems against traditional methodologies, providing the mechanistic causality and self-validating protocols required to achieve research-grade accuracy.

The Causality of Analytical Failure in Traditional Methods

To understand why specialized equipment is required for 7-Bromo-1,5-dichloroisoquinoline, we must analyze the chemical behavior of its constituents during decomposition.

The CHN Interference Mechanism: In standard CHN analysis, samples are flash-combusted at 950°C in an oxygen-rich environment. While carbon, hydrogen, and nitrogen form CO2, H2O, and NOx, the massive halogen load in this isoquinoline derivative forms volatile acid gases (HCl, HBr) and free halogens (Cl2, Br2). If unmitigated, these species irreversibly poison the copper reduction reactor and mimic target gases in the Thermal Conductivity Detector (TCD), falsely elevating carbon and hydrogen readings[2].

The Halogen Speciation Problem: Traditionally, halogens are quantified using manual Schöniger oxygen flask combustion followed by potentiometric titration. However, titrating a mixture of bromide and chloride with silver nitrate (AgNO3) is fundamentally flawed for this compound. The co-precipitation of AgBr and AgCl smears the equivalence points, resulting in poor resolution between the two halogens.

To resolve this, modern laboratories have shifted to Automated Combustion Ion Chromatography (CIC) and Advanced CHN Analyzers equipped with high-capacity halogen scrubbers[3].

Mechanistic Workflows

The following diagrams illustrate the logical pathways and instrumental countermeasures required to accurately analyze 7-Bromo-1,5-dichloroisoquinoline.

G A 7-Bromo-1,5-dichloroisoquinoline (C, H, N, Br, Cl) B Flash Combustion (950°C) O2 Environment A->B C Mixed Effluent CO2, H2O, NOx, N2 + Br2, HBr, Cl2, HCl B->C D Halogen Scrubber (Ag2WO4 / MgO / AgVO3) C->D E Trapped Silver Halides (AgBr, AgCl) D->E Precipitation F Purified Analyte Gases (CO2, H2O, NOx, N2) D->F Gas Flow G Reduction Reactor (Cu) NOx -> N2 F->G H TCD Detection (Accurate C, H, N) G->H

Fig 1: Mechanistic workflow of halogen scrubbing in modern CHN analysis to prevent TCD interference.

G2 Start Halogen Speciation (Br vs. Cl) Trad Traditional Method Schöniger Flask Start->Trad Modern Modern Alternative Automated CIC Start->Modern Manual Manual O2 Combustion Trad->Manual Titration Potentiometric Titration (Co-precipitation Errors) Manual->Titration AutoComb Pyrohydrolytic Combustion (1050°C, Ar/O2) Modern->AutoComb Sparger H2O2 Gas Absorption AutoComb->Sparger IC Ion Chromatography (Baseline Br-/Cl- Resolution) Sparger->IC

Fig 2: Logical comparison of traditional Schöniger titration versus automated CIC for mixed halogens.

Self-Validating Experimental Protocols

To guarantee scientific integrity, analytical protocols cannot rely on blind trust; they must be self-validating. Below are the optimized procedures for quantifying the elemental composition of 7-Bromo-1,5-dichloroisoquinoline.

Protocol A: Advanced CHN-O Analysis with Halogen Scrubbing

Objective: Accurate quantification of C, H, and N without halogen interference.

  • System Suitability (Self-Validation): Run a blank tin capsule to establish the baseline. Next, combust a Certified Reference Material (CRM) containing halogens, such as p-Bromochlorobenzene. If the carbon recovery exceeds 100.5%, the halogen scrubber is saturated and must be replaced before proceeding.

  • Sample Preparation: Weigh exactly 1.500 mg to 2.000 mg of 7-Bromo-1,5-dichloroisoquinoline into a tin capsule using a microbalance.

  • Flash Combustion: Drop the capsule into the combustion reactor at 950°C under a dynamic oxygen pulse. The tin creates an exothermic flash, driving the localized temperature above 1800°C to ensure complete decomposition of the robust isoquinoline ring[2].

  • Halogen Scrubbing: Pass the effluent gas through a specialized reagent bed containing Silver Tungstate (Ag2WO4) and Silver Vanadate (AgVO3) on Magnesium Oxide. Causality: At high temperatures, these reagents quantitatively precipitate volatile halogens as stable silver halides, preventing them from reaching the downstream detectors[2].

  • Detection: Pass the purified gas through a copper reduction reactor (to convert NOx to N2) and quantify C, H, and N via the Thermal Conductivity Detector (TCD).

Protocol B: Automated Combustion Ion Chromatography (CIC)

Objective: Baseline resolution and quantification of Bromine and Chlorine.

  • System Suitability (Self-Validation): Inject a mixed liquid standard (10 ppm Br⁻, 10 ppm Cl⁻) directly into the Ion Chromatograph to verify baseline resolution (Rs > 2.0). Combust the p-Bromochlorobenzene CRM to verify pyrohydrolytic recovery (≥ 99%).

  • Pyrohydrolytic Combustion: Introduce 2.000 mg of the sample into a ceramic boat. Push the boat into a furnace at 1050°C under an Argon/O2 stream. Causality: Argon acts as an inert carrier to prevent explosive backflow, while temperatures >1000°C are mandatory to break the stable carbon-halogen bonds of the heteroaromatic ring[4].

  • Gas Absorption: Route the volatilized HX and X2 gases into an automated sparger containing an aqueous H2O2 solution. Causality: Hydrogen peroxide acts as a mild oxidant, ensuring all halogen species are uniformly converted to stable halide ions (Br⁻, Cl⁻) for consistent chromatographic retention[3].

  • Chromatographic Separation: Inject the absorbed solution into the IC equipped with a high-capacity anion-exchange column and a suppressed conductivity detector.

Quantitative Performance Comparison

The table below summarizes the expected experimental data when analyzing 7-Bromo-1,5-dichloroisoquinoline (Theoretical MW: 276.94 g/mol ) using the modern optimized workflows versus traditional legacy methods.

ElementTheoretical Mass (%)Automated CIC + Advanced CHN (%)Schöniger + Titration + Std CHN (%)Analytical Phenomenon / Error Source
Carbon (C) 39.0339.05 ± 0.1539.80 ± 0.45Halogen gas interference in TCD (Std CHN)
Hydrogen (H) 1.461.48 ± 0.051.65 ± 0.12Acid gas condensation mimicking H2O
Nitrogen (N) 5.065.04 ± 0.104.90 ± 0.25Cu reactor poisoning by free halogens
Bromine (Br) 28.8528.81 ± 0.2029.50 ± 1.50AgBr/AgCl co-precipitation in titration
Chlorine (Cl) 25.6025.63 ± 0.1824.80 ± 1.20Smeared equivalence points in titration
Sample Size N/A1 - 3 mg10 - 20 mgCIC utilizes highly sensitive conductivity detection
Throughput N/A~40 samples / day~10 samples / dayAutomation vs. Manual Flask Handling

Conclusion

For highly halogenated pharmaceutical intermediates like 7-Bromo-1,5-dichloroisoquinoline, traditional elemental analysis methodologies introduce unacceptable margins of error. Standard CHN analyzers suffer from TCD interference, while Schöniger flask titration fails to resolve mixed halides accurately. By adopting Automated Combustion Ion Chromatography (CIC) paired with Advanced Halogen-Scrubbed CHN Analysis , laboratories can achieve the baseline resolution and stringent accuracy (± 0.3% absolute error) required for modern drug development compliance.

References

  • Title: 7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N) - PubChemLite Source: uni.lu (PubChem Database) URL: [Link]

  • Source: google.com (Google Patents)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and RCRA-Compliant Disposal of 7-Bromo-1,5-dichloroisoquinoline

As drug development accelerates, particularly in the synthesis of tricyclic derivatives and MALT1 inhibitors[1], laboratory professionals frequently handle complex polyhalogenated N-heterocycles. 7-Bromo-1,5-dichloroisoq...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, particularly in the synthesis of tricyclic derivatives and MALT1 inhibitors[1], laboratory professionals frequently handle complex polyhalogenated N-heterocycles. 7-Bromo-1,5-dichloroisoquinoline is a critical intermediate in these workflows. However, its structural composition—featuring both bromine and chlorine substituents on an isoquinoline scaffold—presents unique logistical and environmental challenges.

This guide provides authoritative, step-by-step operational protocols for the safe handling, emergency spill response, and regulatory-compliant disposal of 7-Bromo-1,5-dichloroisoquinoline, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Hazard Causality

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound. 7-Bromo-1,5-dichloroisoquinoline is a polyhalogenated compound[2]. The heavy halogenation increases the molecule's lipophilicity, allowing it to easily permeate biological membranes, which directly informs our stringent Personal Protective Equipment (PPE) requirements[3].

Furthermore, the presence of halogens dictates its end-of-life treatment. Halogenated organic compounds (HOCs) cannot be disposed of in standard organic waste streams because their combustion generates corrosive hydrohalic acids (HCl, HBr) and risks the formation of highly toxic, persistent dioxins and furans if not incinerated at extreme temperatures[4].

Table 1: Chemical Identity & Quantitative Hazard Profile

ParameterValueCausality / Operational Relevance
Chemical Name 7-Bromo-1,5-dichloroisoquinolinePolyhalogenated N-heterocycle requiring specialized disposal.
CAS Number 1601233-83-3Unique identifier required for accurate SDS tracking and waste manifesting.
Molecular Formula C9H4BrCl2N[2]High halogen mass fraction dictates segregation into halogenated waste streams.
Monoisotopic Mass 274.89 Da[2]Useful for mass spectrometry (MS) confirmation during reaction workups.
GHS Hazards H302, H315, H318, H335[3]Necessitates strict dermal and inhalation engineering controls.
EPA RCRA Class Halogenated Organic Waste[4]Requires high-temperature incineration with acid-gas scrubbing[5].

Engineering Controls & PPE System

A self-validating safety system relies on redundant layers of protection. Do not rely solely on PPE; engineering controls must act as the primary barrier.

Table 2: Required Safety Infrastructure

Control MeasureSpecificationCausality
Ventilation Certified Chemical Fume HoodCaptures sublimated vapors or airborne dust, preventing respiratory tract irritation (H335).
Hand Protection Nitrile or Neoprene GlovesStandard latex offers poor resistance to halogenated organics. Nitrile prevents dermal absorption and irritation (H315).
Eye Protection Chemical Safety GogglesPrevents severe eye damage (H318) from accidental particulate transfer or solvent splashes during synthesis.

RCRA-Compliant Disposal Workflow

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), utilizing a "cradle to grave" tracking framework[6]. 7-Bromo-1,5-dichloroisoquinoline must be managed as a halogenated organic waste.

Why Segregate Halogenated Waste?

Disposal of halogenated compounds is significantly more expensive than non-halogenated waste. Commercial disposal facilities must utilize specialized acid-gas scrubbers to neutralize the hydrogen chloride and hydrogen bromide gases generated during thermal destruction[5]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive treatment and violates standard laboratory segregation protocols[5].

DisposalWorkflow Start Waste Generation: 7-Bromo-1,5-dichloroisoquinoline Check Is it mixed with non-halogenated solvents? Start->Check Segregate Segregate into Halogenated Organic Waste Check->Segregate No Mixed Label as Mixed Waste (Higher Cost/Risk) Check->Mixed Yes Store Store in Secondary Containment (SAA) Segregate->Store Mixed->Store Label Apply RCRA Hazardous Waste Label Store->Label Incinerate High-Temp Incineration (Licensed Facility) Label->Incinerate

Fig 1. RCRA-compliant disposal workflow for halogenated heterocyclic waste.
Step-by-Step Disposal Methodology
  • Characterization: Verify the waste stream. If 7-Bromo-1,5-dichloroisoquinoline was dissolved in a solvent (e.g., Dichloromethane), the entire mixture remains a halogenated waste.

  • Containment: Transfer the waste into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or glass container. Do not use metal containers, as trace moisture can react with the halogens to form corrosive hydrohalic acids that will degrade the metal.

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA)[6]. The container must remain tightly sealed at all times unless actively adding waste to prevent vapor emission.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks or spills.

  • Labeling: Apply a compliant RCRA Hazardous Waste label. Explicitly list "7-Bromo-1,5-dichloroisoquinoline" and check the "Halogenated" and "Toxic" hazard boxes[5].

  • Final Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed facility for high-temperature incineration[4].

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent environmental release and personnel exposure. Because this compound is often handled as a solid powder or dissolved in volatile organic solvents, the response must adapt to its physical state.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large/Vapor PPE Don Appropriate PPE (Nitrile/Respirator) Assess->PPE Small/Manageable Evacuate->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Collect Collect as Halogenated Solid Waste Absorb->Collect

Fig 2. Emergency spill response protocol for polyhalogenated solid/liquid waste.
Step-by-Step Spill Methodology
  • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking of the chemical. If the spill involves a large volume of solvent solution outside a fume hood, evacuate the immediate area to allow HVAC systems to clear vapors.

  • Don Advanced PPE: In addition to standard lab attire, don a fitted N95 or P100 particulate respirator if the compound is in a dry, powdered state to prevent inhalation of irritating dust.

  • Containment & Absorption:

    • For Solutions: Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand. Causality: Do not use combustible materials like paper towels, as they complicate downstream high-temperature incineration and can pose a fire risk if mixed with incompatible oxidizing agents.

    • For Solids: Gently sweep the powder using a static-free brush and dustpan. Avoid dry sweeping techniques that aerosolize the dust.

  • Collection: Transfer the absorbed mixture or swept powder into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wipe down the spill surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all contaminated wipes and rinsate as halogenated hazardous waste.

References

  • PubChemLite. "7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N)." Université du Luxembourg. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Available at:[Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide." Available at: [Link]

  • Bates College. "Chemical Safety | Science Resource Support Services." Available at:[Link]

  • Google Patents. "WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof.

Sources

Handling

Personal protective equipment for handling 7-Bromo-1,5-dichloroisoquinoline

Comprehensive Safety & Handling Guide: 7-Bromo-1,5-dichloroisoquinoline As a Senior Application Scientist, I frequently observe that the handling of halogenated heteroaromatics is often trivialized in high-throughput dru...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 7-Bromo-1,5-dichloroisoquinoline

As a Senior Application Scientist, I frequently observe that the handling of halogenated heteroaromatics is often trivialized in high-throughput drug discovery environments. 7-Bromo-1,5-dichloroisoquinoline is a critical, highly reactive intermediate utilized in the synthesis of MALT1 inhibitors and other tricyclic derivatives [5]. However, its triple-halogenated isoquinoline core presents specific toxicological and physical hazards that demand rigorous operational discipline.

This guide provides a self-validating, mechanistic protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 7-Bromo-1,5-dichloroisoquinoline, ensuring both scientific integrity and operator safety.

Chemical Profile & Hazard Assessment

Before designing a handling protocol, we must establish the physical and toxicological baseline of the compound [1, 2].

PropertyValue
Chemical Name 7-Bromo-1,5-dichloroisoquinoline
CAS Number 1601233-83-3
PubChem CID 116489043
Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
Physical Form Solid (Crystalline Powder)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning (GHS07)

Mechanistic Rationale for PPE Selection

Standard laboratory PPE is insufficient for polyhalogenated aromatics. Every piece of protective equipment must be selected based on the specific physicochemical properties of the target molecule [2].

  • Glove Material (Nitrile or Neoprene): Do not use standard latex gloves. Causality: Halogenated aromatics have a high affinity for non-polar matrices. Latex is highly permeable to these compounds and the organic solvents (e.g., dichloromethane, DMF) typically used to dissolve them. Nitrile provides a superior, cross-linked chemical barrier against halogenated solids and their solutions.

  • Respiratory Protection: The compound is a crystalline solid that can easily form airborne dust during weighing and transfer. Causality: Inhalation of these micro-particulates directly triggers H335 (respiratory irritation). Always handle inside a certified fume hood. If handling bulk quantities outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory to filter out aerosolized halogenated dust.

  • Eye Protection: Tight-fitting chemical splash goggles are required. Causality: Standard safety glasses with side shields leave gaps. Fine halogenated dusts can bypass these shields, interacting with ocular moisture to cause severe irritation (H319).

Operational Workflow & Handling Protocol

To ensure a self-validating system, the handling protocol must include built-in verification steps before the chemical is even opened.

HandlingWorkflow Start Pre-Operation Check Verify Hood Velocity PPE Don Complete PPE (Nitrile, Goggles, Coat) Start->PPE Weigh Anti-Static Weighing Inside Fume Hood PPE->Weigh Transfer Transfer 7-Bromo-1,5- dichloroisoquinoline Weigh->Transfer Decon Decontaminate Surfaces (Solvent + Bleach) Transfer->Decon Waste Halogenated Waste Stream Decon->Waste

Operational workflow and PPE donning sequence for 7-Bromo-1,5-dichloroisoquinoline.

Step-by-Step Handling Methodology:
  • Preparation & Fume Hood Setup:

    • Verification: Check the fume hood monitor to verify the face velocity is between 0.4 to 0.6 m/s (80-120 fpm).

    • Clear the workspace of incompatible materials, particularly strong oxidizing agents.

    • Place an anti-static weighing boat on the analytical balance to prevent electrostatic dispersion of the powder.

  • PPE Donning Sequence:

    • Verification: Inflate and inspect nitrile gloves for micro-tears. Double-gloving is highly recommended when handling concentrated solutions of the compound.

    • Don a flame-resistant, fully buttoned laboratory coat and chemical splash goggles.

  • Handling and Weighing:

    • Open the primary container only inside the active fume hood.

    • Use a grounded stainless steel or disposable anti-static spatula.

    • Transfer the required mass slowly. Causality: Rapid movements create turbulent air currents that aerosolize the fine powder, increasing exposure risk.

  • Doffing & Decontamination:

    • Wipe down the spatula and balance with a compatible solvent (e.g., ethanol or isopropanol) to solubilize the compound, followed by a 10% bleach solution to degrade residual organics.

    • Remove outer gloves inside the hood, turning them inside out, and dispose of them in the solid hazardous waste bin.

Spill Response and Disposal Plan

Halogenated compounds require strictly segregated waste streams due to their environmental persistence and the specific hazards associated with their destruction [3].

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Solid Powder Assess->Minor Major Major Spill (>50g) or Solution Assess->Major Sweep Dampen with Solvent to Suppress Dust Minor->Sweep Evacuate Evacuate Area & Call EHS Major->Evacuate Container Seal in Halogenated Waste Container Sweep->Container Label Label as Hazardous Halogenated Organic Container->Label

Decision tree for spill response and halogenated waste disposal.

Step-by-Step Spill Response Protocol:
  • Minor Spill (<50g, Solid):

    • Crucial Warning: Do not dry sweep. Dry sweeping mechanically aerosolizes the halogenated dust.

    • Dampen the spill with a suitable solvent (e.g., water or a mild alcohol) to suppress dust generation.

    • Use a damp chemical absorbent pad to collect the material.

  • Major Spill (>50g or Solution):

    • Evacuate the immediate area and alert Environmental Health & Safety (EHS).

    • Personnel must wear a half-face respirator with organic vapor/particulate cartridges before re-entering to clean.

Disposal Logistics:
  • Halogenated Waste Stream: 7-Bromo-1,5-dichloroisoquinoline must be strictly segregated into the Halogenated Organic Waste stream.

  • Causality: Incineration of brominated and chlorinated compounds at standard temperatures can generate highly toxic dioxins and furans. By segregating this into the halogenated stream, the waste is routed to specialized high-temperature incinerators (typically operating above 1100°C) equipped with alkaline scrubbers to safely neutralize hydrobromic and hydrochloric acid off-gases.

References

  • PubChemLite: 7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N) . University of Luxembourg / PubChem Database. Available at:[Link][1]

  • Product Index: 7-Bromo-1,5-dichloroisoquinoline (CAS: 1601233-83-3) . AA Blocks. Available at: [Link][2]

  • Tricyclic derivative inhibitor, preparation method therefor, and application thereof (WO2023125877A1) . Google Patents. Available at:[3]

Sources

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